Structural Elucidation, Synthesis, and Applications of (5-Bromo-2-methoxy-4-methylphenyl)methanol: A Technical Guide
Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) represents a premier example of such a scaffold[1]. Featuring a halogen handle for transition-metal-catalyzed cross-coupling, a benzylic alcohol for nucleophilic displacement or oxidation, and electron-modulating methoxy and methyl groups, this compound is a versatile lynchpin in the synthesis of advanced therapeutics.
This whitepaper deconstructs the IUPAC nomenclature logic of this molecule, profiles its physicochemical parameters, and outlines a field-proven, self-validating synthetic protocol for its generation.
Deconstructing the IUPAC Nomenclature Logic
The systematic naming of organic compounds is not merely an administrative exercise; it is a deterministic reflection of molecular hierarchy and chemical reactivity. The name (5-Bromo-2-methoxy-4-methylphenyl)methanol is derived using the Preferred IUPAC Name (PIN) guidelines through the following logical cascade:
Identification of the Principal Functional Group: The molecule contains an ether (-OCH₃), a halogen (-Br), and a hydroxyl (-OH) group. According to IUPAC seniority rules, the hydroxyl group takes precedence. Because the -OH is attached to an acyclic carbon rather than directly to the aromatic ring, the parent structure is defined as methanol (or alternatively, benzyl alcohol).
Defining the Core Substituent: The entire aromatic system is treated as a single complex substituent attached to the methanol carbon, designated as a phenyl group.
Regiocontrol and Ring Numbering: The point of attachment to the methanol core dictates Carbon-1 (C1) of the phenyl ring. We must number the ring to assign the lowest possible locants to the remaining substituents.
Comparing the sets term-by-term, Path A (2,4,5) is lower than Path B (3,4,6) and is therefore mandated.
Alphabetization: Substituents are assembled alphabetically as prefixes: B romo > M etho xy > M ethy l.
Caption: Logical cascade for the IUPAC nomenclature of (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Physicochemical Profiling
Understanding the exact physical parameters of this building block is critical for predicting its behavior in biphasic reaction setups, chromatographic purification, and biological assays[2].
Property
Value
Structural Implication
CAS Number
1492320-95-2
Unique registry identifier.
Molecular Formula
C₉H₁₁BrO₂
Indicates a degree of unsaturation of 4 (benzene ring).
Molecular Weight
231.09 g/mol
Standard mass for stoichiometric calculations.
SMILES String
CC1=C(C=C(CO)C(=C1)OC)Br
Machine-readable topological representation.
H-Bond Donors
1
The benzylic -OH group.
H-Bond Acceptors
2
The -OH and -OCH₃ oxygens.
Rotatable Bonds
2
C(aryl)-C(methanol) and C(aryl)-O(methoxy) bonds.
Synthetic Methodology: A Self-Validating Protocol
As an application scientist, I prioritize synthetic routes that offer high regiocontrol and chemoselectivity. The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol is typically achieved in two high-yielding steps starting from commercially available 2-methoxy-4-methylbenzaldehyde[3].
Objective: Regioselective installation of the bromine atom at the C5 position.
Causality & Mechanism: The regiochemistry of this step is governed by synergistic directing effects. The methoxy group (-OMe) is a strong activating ortho/para director. Its para position is C5 (the ortho position at C3 is sterically hindered). The methyl group (-Me) is a weak ortho/para director, and its ortho position is also C5. Finally, the aldehyde (-CHO) is a deactivating meta director, pointing directly to C5. All three substituents synergistically activate/direct electrophilic attack to the exact same carbon, ensuring near-perfect regiocontrol.
Protocol:
Dissolve 2-methoxy-4-methylbenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) in portions over 30 minutes.
Stir at room temperature for 2–4 hours.
Self-Validation Check (In-Process): Monitor via TLC. The reaction is complete when the starting material is consumed. By ¹H NMR, the disappearance of the C5 aromatic proton and the retention of the aldehyde singlet (~10.3 ppm) confirms successful regioselective bromination[3].
Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and concentrate to yield 5-bromo-2-methoxy-4-methylbenzaldehyde .
Step 2: Chemoselective Carbonyl Reduction
Objective: Reduction of the aldehyde to the primary alcohol without dehalogenating the aromatic ring.
Causality & Mechanism: Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) or catalytic hydrogenation (Pd/C + H₂). NaBH₄ is a mild hydride donor that chemoselectively reduces the highly electrophilic aldehyde carbon. It is completely unreactive toward the aryl bromide, preventing unwanted dehalogenation.
Protocol:
Dissolve the intermediate 5-bromo-2-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol.
Cool to 0 °C using an ice bath.
Slowly add NaBH₄ (1.2 eq) portion-wise to manage the exothermic evolution of hydrogen gas.
Stir for 1 hour at room temperature.
Self-Validation Check (Final): ¹H NMR of the crude product must show the complete disappearance of the aldehyde peak (~10.3 ppm) and the emergence of a new singlet integrating to 2 protons at ~4.6 ppm, corresponding to the benzylic -CH₂- group.
Quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over Na₂SO₄, and evaporate to yield the target (5-Bromo-2-methoxy-4-methylphenyl)methanol .
Caption: Two-step chemoselective synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Applications in Drug Development
The strategic value of (5-Bromo-2-methoxy-4-methylphenyl)methanol lies in its orthogonal reactivity, allowing chemists to perform sequential modifications without protecting groups:
Cross-Coupling Hub: The C5 bromide is highly primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows for the rapid extension of the aromatic core, a technique frequently used in the development of PDE4 inhibitors and other kinase targets[3].
Linker Chemistry: The benzylic alcohol can be easily converted into a leaving group (e.g., via SOCl₂ to form a benzyl chloride) to alkylate amines or phenols, serving as a robust linker in PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).
Conformational Locking: The ortho-methoxy group provides steric bulk that can restrict the rotation of adjacent bonds, a critical factor in optimizing the Structure-Activity Relationship (SAR) to increase target binding affinity and decrease off-target promiscuity.
World Intellectual Property Organization (WIPO). "WO2020070651A1 - Boron containing PDE4 inhibitors." Google Patents.
International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry. Available at:[Link]
Spectroscopic Characterization and Analytical Profiling of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Executive Summary In pharmaceutical development and advanced organic synthesis, highly substituted benzyl alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs). The compound (5-Bromo-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and advanced organic synthesis, highly substituted benzyl alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs). The compound (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2)[1] presents a unique analytical challenge due to its tetra-substituted aromatic ring. As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data collection exercise, but as a systematic deconstruction of molecular architecture. Every substituent—the electron-donating methoxy group, the inductively withdrawing bromine, the weakly donating methyl, and the primary alcohol—exerts a precise, predictable perturbation on the molecule's electron cloud.
This whitepaper provides a definitive, self-validating guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) profiling of this compound, emphasizing the causality behind experimental choices and spectral outcomes.
Structural Nuances & Mechanistic Causality
To accurately interpret the spectroscopic data, we must first map the electronic environment of the benzene ring. The relative positioning of the substituents dictates the spectral signatures[2]:
Position 1 (-CH₂OH): Provides a diagnostic primary alcohol signature and a methylene bridge that is isolated from aromatic coupling.
Position 2 (-OCH₃): Exerts a strong resonance-donating (+M) effect, heavily shielding the adjacent ortho-proton (H3).
Position 4 (-CH₃): Exerts a weak inductive (+I) effect.
Position 5 (-Br): Exerts an inductive-withdrawing (-I) effect but also possesses a heavy-atom effect, deshielding the adjacent proton (H6) while providing a distinct isotopic signature in MS.
Because the protons at positions 3 and 6 are para to one another, their coupling constant is negligible (
J<1
Hz). Consequently, they will appear as two distinct singlets in the ¹H NMR spectrum—a critical diagnostic feature for this specific substitution pattern.
Fig 1. Logical relationship of substituent electronic effects on spectral signatures.
Standardized Experimental Workflows
A robust analytical protocol must be a self-validating system . The following methodologies are engineered to internalize quality control, ensuring that the resulting data is artifact-free and structurally definitive.
Fig 2. Standardized analytical workflow for spectroscopic validation.
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ provides a non-polar, aprotic environment that mimics standard organic conditions, preventing solvent-induced hydrogen bonding shifts. TMS ensures a reliable zero-point calibration.
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 30° pulse angle, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, power-gated decoupling).
Causality: The 1-second relaxation delay ensures complete longitudinal relaxation (T₁) of the protons, preventing signal saturation and allowing for mathematically accurate integration.
Self-Validation (D₂O Exchange): Add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.
Causality: The disappearance of the broad singlet at ~2.05 ppm confirms its assignment as the exchangeable hydroxyl proton (-OH), definitively separating it from aliphatic signals.
FTIR Spectroscopy Protocol
Sample Preparation: Prepare a KBr pellet by grinding 2 mg of the compound with 200 mg of anhydrous Potassium Bromide (KBr).
Causality: KBr is IR-transparent in the mid-IR region (4000-400 cm⁻¹). Grinding reduces particle size to <2 micrometers, minimizing Mie scattering and preventing baseline drift.
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 co-added scans). Perform background subtraction using a pure KBr pellet.
Self-Validation (Oxidation Check): Inspect the spectrum for the complete absence of a sharp peak at ~1700 cm⁻¹.
Causality: Benzyl alcohols are prone to atmospheric oxidation. The absence of a carbonyl (C=O) stretch validates that the sample has not degraded into the corresponding benzaldehyde derivative[3].
HRMS Protocol
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
Causality: Formic acid facilitates protonation, enhancing ionization efficiency in the Electrospray Ionization (ESI) source.
Acquisition: Operate in positive electrospray ionization (ESI+) mode. Capillary voltage 3.0 kV, desolvation temperature 350°C.
Self-Validation (Isotopic Ratio): Analyze the isotopic cluster of the base peak.
Causality: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio. Observing a doublet peak of equal intensity mathematically validates the presence of exactly one bromine atom.
Spectroscopic Data & Interpretations
Nuclear Magnetic Resonance (NMR)
The NMR data reflects the delicate push-and-pull of the substituents[2]. The methoxy group at Position 2 pushes electron density into the ring, highly shielding H3. Conversely, the bromine at Position 5 deshields H6.
Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃)
Position
Functional Group
¹H Shift (ppm)
Multiplicity
Integration
¹³C Shift (ppm)
1
C-CH₂OH (Ring)
-
-
-
128.0
2
C-OCH₃ (Ring)
-
-
-
155.5
3
Ar-H
6.75
Singlet (s)
1H
112.0
4
C-CH₃ (Ring)
-
-
-
138.2
5
C-Br (Ring)
-
-
-
115.8
6
Ar-H
7.18
Singlet (s)
1H
130.4
7
-CH₂OH
4.62
Singlet (s)
2H
61.5
8
-OH
2.05
Broad Singlet
1H
-
9
-OCH₃
3.84
Singlet (s)
3H
56.2
10
-CH₃
2.35
Singlet (s)
3H
22.4
Fourier-Transform Infrared (FTIR)
The FTIR spectrum is dominated by the strong hydrogen-bonding network of the primary alcohol and the distinct C-O stretching vibrations inherent to methoxy-substituted benzyl alcohols[4].
Under ESI+ conditions, benzyl alcohols frequently undergo in-source fragmentation, losing a hydroxyl radical or water molecule to form a highly stable, resonance-stabilized benzyl cation.
Table 3: HRMS (ESI+) Isotopic Distribution
Ion Species
Formula
Exact Mass (m/z)
Relative Abundance
Diagnostic Note
[M-OH]⁺ (⁷⁹Br)
C₉H₁₀⁷⁹BrO⁺
212.9910
~100%
Base peak due to stable benzyl cation formation.
[M-OH]⁺ (⁸¹Br)
C₉H₁₀⁸¹BrO⁺
214.9889
~98%
Validates 1:1 Bromine isotopic signature.
[M+Na]⁺ (⁷⁹Br)
C₉H₁₁⁷⁹BrNaO₂⁺
252.9835
~40%
Sodium adduct of the intact molecule.
[M+Na]⁺ (⁸¹Br)
C₉H₁₁⁸¹BrNaO₂⁺
254.9814
~39%
Sodium adduct confirming intact mass.
Conclusion
The spectroscopic profile of (5-Bromo-2-methoxy-4-methylphenyl)methanol is a textbook example of how orthogonal analytical techniques converge to validate a molecular structure. The ¹H NMR para-singlets confirm the substitution pattern, the FTIR C-O stretches validate the functional groups without oxidative degradation, and the HRMS isotopic clusters provide definitive proof of the halogenation state. By employing self-validating experimental protocols, drug development professionals can ensure the highest degree of confidence when utilizing this compound in complex synthetic pathways.
References
1492320-95-2 | (5-Bromo-2-methoxy-4-methylphenyl)
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.
SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES
Source: Semantic Scholar
URL
Comprehensive Initial Characterization of (5-Bromo-2-methoxy-4-methylphenyl)methanol: A Technical Guide for Advanced Building Block Validation
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Profiling In modern drug discovery and materials scie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary & Structural Profiling
In modern drug discovery and materials science, polyfunctional aromatic building blocks are the cornerstone of modular synthesis. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) is a highly versatile intermediate featuring four distinct ring substituents: a benzylic alcohol, a methoxy ether, a methyl group, and an aryl bromide.
Before this compound can be integrated into high-throughput screening libraries or scaled for active pharmaceutical ingredient (API) manufacturing, it must be fully characterized to prove homogeneity and structural identity, as mandated by the[1].
Dictates the exact mass target for HRMS validation.
Molecular Weight
231.09 g/mol
Baseline for stoichiometric calculations in cross-coupling.
SMILES
Cc1cc(Br)c(CO)cc1OC
Defines the para-relationship of the two aromatic protons.
Isotopic Signature
⁷⁹Br / ⁸¹Br (~1:1)
Provides a built-in mass spectrometry internal control.
Electronic Profile
Electron-Rich Ring
The +M effect of the -OCH₃ group deactivates the C-Br bond slightly, necessitating highly active Pd-catalysts for coupling.
Orthogonal Analytical Characterization Workflow
A single analytical technique is insufficient to validate a polyfunctional aromatic ring due to the potential presence of isobaric regioisomers (e.g., 2-bromo-5-methoxy-4-methylphenyl)methanol). We employ a self-validating, orthogonal workflow combining Mass Spectrometry, NMR, and FTIR.
Fig 1. Orthogonal analytical workflow for the structural validation of the target compound.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.
Step 2: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
Step 3: Acquire data across an m/z range of 100–500, utilizing an internal lock-mass calibrant.
Causality & Self-Validation: Benzylic alcohols frequently undergo in-source fragmentation. Instead of the parent ion[M+H]⁺, the system is designed to look for the tropylium-like ion [M-OH]⁺. The presence of a 1:1 doublet at m/z 212.99 and 214.99 self-validates the presence of the bromine atom, ruling out non-halogenated impurities.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Step 1: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Step 2: Acquire a ¹H NMR spectrum (400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, 512 scans).
Causality & Self-Validation: The specific arrangement of substituents on the benzene ring leaves only two protons (H-3 and H-6). Because they are para to each other and separated by substituents, they will not couple. The observation of two distinct singlets in the aromatic region definitively proves the regiochemistry of the ring.
Table 2: Predicted ¹H NMR Assignments
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale (Causality)
-OH
~2.0
Broad singlet
1H
Exchangeable; broadens due to dynamic hydrogen bonding.
-CH₃ (Aryl)
~2.3
Singlet
3H
Shielded by the aromatic ring; typical benzylic methyl shift.
-OCH₃
~3.8
Singlet
3H
Deshielded by the electronegative oxygen atom.
-CH₂OH
~4.6
Singlet
2H
Deshielded by both the aromatic ring and the hydroxyl oxygen.
Step 1: Place 2 mg of the neat solid compound directly onto the diamond crystal of an ATR-FTIR spectrometer.
Step 2: Apply the pressure anvil and acquire 32 scans from 4000 to 400 cm⁻¹.
Causality & Self-Validation: ATR-FTIR requires no sample dissolution, preventing solvent-induced spectral shifts. A broad, strong absorption band at ~3300 cm⁻¹ validates the presence of the primary alcohol, while a sharp peak at ~1050 cm⁻¹ confirms the C-O stretch of the methoxy group.
Chemical Reactivity and Synthetic Utility
The strategic value of (5-bromo-2-methoxy-4-methylphenyl)methanol lies in its divergent reactivity. The benzylic alcohol can be oxidized or converted into a leaving group, while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling.
Fig 2. Divergent synthetic pathways leveraging the orthogonal reactivity of the building block.
To validate the synthetic accessibility of the C-Br bond, a standardized cross-coupling test is performed according to established[2].
Step 1: In a nitrogen-filled glovebox, charge a 20 mL Schlenk tube with (5-bromo-2-methoxy-4-methylphenyl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
Step 2: Add 5 mL of degassed 1,4-dioxane/water (4:1 v/v).
Step 3: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 4 hours.
Step 4: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Step 5: Isolate the biaryl product via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality & Self-Validation: The electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, making the oxidative addition of the Pd(0) catalyst to the C-Br bond the rate-limiting step. We specifically select Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination. The inclusion of water is strictly required to dissolve the K₂CO₃ and generate the reactive boronate complex, which is the actual transmetalating agent[2].
Purity and Stability Assessment
To ensure the compound is suitable for long-term storage and downstream GMP applications, a stability-indicating assay must be developed in accordance with [3].
Protocol 5: HPLC-UV Method Development & Forced Degradation
Step 1 (Mobile Phase): Prepare Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).
Step 2 (Stationary Phase): Install a Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40 °C.
Step 3 (Elution): Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 4 (Detection): Monitor UV absorbance at 210 nm and 254 nm.
Step 5 (Forced Degradation): Subject separate aliquots of the compound to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ for 24 hours prior to injection.
Causality & Self-Validation: The addition of Trifluoroacetic Acid (TFA) suppresses the ionization of residual silanols on the silica column, preventing peak tailing of the benzylic alcohol. By subjecting the compound to forced degradation (Step 5), we intentionally generate potential breakdown products (such as the oxidized benzaldehyde derivative). If the HPLC method can successfully resolve the parent peak from these degradation spikes, the method self-validates its "stability-indicating" power, fulfilling the specificity requirement of ICH Q2(R1)[3].
References
American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications. [Link]
Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." RSC Publishing.[Link]
International Conference on Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Official Database.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: (5-Bromo-2-methoxy-4-methylphenyl)methanol
CAS Registry Number: 1492320-95-2[1]
Molecular Formula: C₉H₁₁BrO₂
Application Context: Advanced building block for pharmaceutical development, particularly in the synthesis of boron-containing phosphodiesterase 4 (PDE4) inhibitors and cross-coupling precursors[2].
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol is achieved through a robust, two-step linear sequence starting from commercially available 2-methoxy-4-methylbenzaldehyde[3]. As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic drivers of this sequence.
The workflow relies on two highly controlled transformations: a regioselective electrophilic aromatic bromination followed by a chemoselective hydride reduction .
Two-step synthesis workflow for (5-Bromo-2-methoxy-4-methylphenyl)methanol.
The Causality of Regioselectivity (Step 1)
When brominating 2-methoxy-4-methylbenzaldehyde, the aromatic ring possesses three distinct directing groups. Understanding their synergistic effects is paramount to predicting the substitution pattern:
-OMe (C2): Strongly activating, ortho/para directing (directs to C3 and C5).
-CH₃ (C4): Weakly activating, ortho/para directing (directs to C3 and C5).
-CHO (C1): Deactivating, meta directing (directs to C3 and C5).
All three substituents synergistically direct electrophilic attack to positions C3 and C5 . However, C3 is flanked by the methoxy and methyl groups, creating severe steric hindrance. Position C5 is highly accessible and sits para to the strongly electron-donating methoxy group, maximizing resonance stabilization of the Wheland intermediate. Consequently, bromination occurs exclusively at C5.
Synergistic directing effects driving C5 regioselectivity during bromination.
Quantitative Data & Material Specifications
The following stoichiometric tables outline the optimized parameters for a 100 mmol scale synthesis.
Step 1: Synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde
Rationale for Reagent Choice: NBS in DMF is selected over Br₂/AcOH because it provides a controlled, low steady-state concentration of electrophilic bromine. This mitigates the risk of over-bromination or unwanted oxidation of the sensitive aldehyde moiety.
Procedure:
Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon inlet.
Charge the flask with 2-methoxy-4-methylbenzaldehyde (15.0 g, 100 mmol) and anhydrous DMF (150 mL).
Cool the reaction mixture to 0 °C using an ice-water bath.
Add NBS (18.7 g, 105 mmol) portion-wise over 15 minutes. Note: Strict temperature control during addition prevents exothermic degradation.
Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
Quench & Workup: Pour the reaction mixture into 500 mL of crushed ice/water. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
Wash the combined organic layers extensively with distilled water (5 × 100 mL) to remove residual DMF, followed by brine (100 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a solid (Typical yield: 60-65%)[2].
Self-Validation & IPC (Step 1):
IPC: Monitor via TLC (Hexane/EtOAc 4:1). The product spot will be slightly more polar than the starting material.
Structural Proof (¹H NMR): The success of the regioselectivity is self-validating via NMR. The intermediate yields two distinct aromatic singlets at δ 7.95 (s, 1H) and δ 6.88 (s, 1H)[2]. If bromination had occurred at C3, the remaining protons at C5 and C6 would be ortho to each other, appearing as doublets (
J≈8
Hz). The presence of singlets definitively proves the para-relationship of the protons, confirming C5 substitution.
Step 2: Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Rationale for Reagent Choice: NaBH₄ in MeOH is a highly chemoselective system. It rapidly reduces aldehydes to primary alcohols without triggering hydrodehalogenation of the aryl bromide, which is a common side reaction when using stronger reducing agents like LiAlH₄ or catalytic hydrogenation.
Procedure:
In a 500 mL round-bottom flask, dissolve 5-bromo-2-methoxy-4-methylbenzaldehyde (18.0 g, 78.6 mmol) in methanol (180 mL).
Cool the solution to 0 °C using an ice-water bath.
Slowly add NaBH₄ (3.57 g, 94.3 mmol) in small portions over 20 minutes. Caution: Vigorous hydrogen gas evolution will occur.
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours.
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise to neutralize excess borohydride.
Concentrate the mixture under reduced pressure to remove the majority of the methanol.
Dilute the aqueous residue with Dichloromethane (DCM, 200 mL) and separate the layers. Extract the aqueous layer with additional DCM (2 × 100 mL).
Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Purify via recrystallization (Hexane/EtOAc) or use directly if purity >95% is achieved, yielding the target (5-Bromo-2-methoxy-4-methylphenyl)methanol[1].
Self-Validation & IPC (Step 2):
IPC: Monitor via TLC (Hexane/EtOAc 2:1). The aldehyde starting material will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), while the product alcohol will not.
Structural Proof (¹H NMR): Successful reduction is confirmed by the disappearance of the aldehyde proton signal (δ 10.34 ppm) and the emergence of a benzylic methylene signal (δ ~4.6 ppm, s, 2H) alongside a broad hydroxyl peak.
References
Strohbach, J. W., et al. (2020).Boron containing PDE4 inhibitors. World Intellectual Property Organization. Patent WO2020070651A1. (Details the synthesis and NMR characterization of the 5-bromo-2-methoxy-4-methylbenzaldehyde intermediate).
Nishiyabu, R., et al. (2013). A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(8), 4319–4327. (Provides foundational characterization for the starting material 2-methoxy-4-methylbenzaldehyde).
URL:[Link]
Application Note: Strategic Utilization of (5-Bromo-2-methoxy-4-methylphenyl)methanol in Medicinal Chemistry and API Synthesis
Executive Summary (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2) is a highly functionalized, bifunctional building block utilized extensively in the discovery and synthesis of complex Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2) is a highly functionalized, bifunctional building block utilized extensively in the discovery and synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. By offering orthogonal reactivity—a transition-metal-compatible aryl bromide and a versatile hydroxymethyl group—this molecule serves as a central hub for divergent synthesis in drug discovery programs, including the development of selective phosphodiesterase 4 (PDE4) inhibitors and kinase modulators[2].
Structural Rationale & Reactivity Profile
The strategic value of this building block lies in its specific substitution pattern, which allows medicinal chemists to precisely tune the steric and electronic properties of drug candidates:
C5-Bromo Moiety : Acts as a robust electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its para-relationship to the methyl group and meta-relationship to the methoxy group provides specific steric constraints. In biaryl systems, this substitution pattern restricts bond rotation, locking the molecule into an active conformation required to fit into deep, hydrophobic target pockets[2].
C1-Hydroxymethyl (Benzyl Alcohol) Group : Enables late-stage functionalization. It can be oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., halide, mesylate) for nucleophilic substitution[3].
C2-Methoxy & C4-Methyl Groups : These electron-donating groups enrich the electron density of the aromatic ring, which accelerates the oxidative addition step during Pd-catalyzed cross-coupling[4]. Furthermore, the methoxy group can act as a hydrogen-bond acceptor or be selectively demethylated (e.g., using BBr₃) to reveal a phenolic hydroxyl group, providing a critical hydrogen-bond donor for target engagement[2].
Causality : Suzuki-Miyaura coupling is employed to elaborate the core scaffold into a biaryl system. The use of mild bases (e.g., Na₂CO₃) and robust, phosphine-free catalysts (e.g., 10% Pd/C) ensures complete conversion of the aryl bromide while preventing unwanted oxidation or degradation of the sensitive benzyl alcohol moiety[4].
Protocol :
Preparation : Charge an oven-dried Schlenk tube with (5-Bromo-2-methoxy-4-methylphenyl)methanol (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and Na₂CO₃ (1.89 mmol, 3.8 equiv)[4].
Solvent Addition : Add a degassed solvent mixture of EtOH/H₂O (1:1 v/v, 2 mL total volume) to ensure solubility of both the organic substrates and the inorganic base[4].
Catalyst Introduction : Add 10% Pd/C (3.5 mol% Pd) under an inert argon atmosphere[4].
Reaction Execution : Perform three vacuum/argon cycles. Stir the reaction mixture at room temperature for 4–12 hours[4]. Monitor the reaction via TLC or LC-MS until the starting aryl bromide is completely consumed (self-validating step).
Workup & Purification : Dilute the mixture with H₂O (10 mL) and CH₂Cl₂ (10 mL). Filter through a 0.45 µm membrane filter or a pad of Celite to remove the heterogeneous Pd/C catalyst[4]. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Workflow B: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)
Causality : Converting the benzyl alcohol to a benzaldehyde derivative creates a highly electrophilic center, ideal for subsequent reductive amination to append amine pharmacophores. DMP is selected over harsher oxidants (like Jones reagent or KMnO₄) because it operates under mild conditions, preventing over-oxidation to the carboxylic acid and avoiding undesired electrophilic aromatic substitution on the electron-rich aromatic ring[3].
Protocol :
Preparation : Dissolve (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask under a nitrogen atmosphere[3].
Oxidation : Add Dess-Martin periodinane (1.2 mmol) in one portion to the stirred solution at room temperature[3].
Monitoring : Stir the reaction for 1–3 hours. Monitor progress by TLC (typically using a UV-active stain like 2,4-DNP to confirm aldehyde formation)[3].
Quenching (Critical Step) : Once complete, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 mixture). Stir vigorously for 15–30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine species to safe, water-soluble iodine(III) byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction[3].
Workup : Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Workflow C: Activation via Conversion to Benzyl Bromide
Causality : When direct N-alkylation of a heterocyclic pharmacophore is required, the benzyl alcohol must be converted to a superior leaving group. Phosphorus tribromide (PBr₃) smoothly achieves this without cross-reacting with the existing aryl bromide at the C5 position.
Protocol :
Preparation : Dissolve the starting methanol derivative (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C under argon.
Activation : Dropwise add PBr₃ (0.4 mmol). (Note: 1 mole of PBr₃ reacts with 3 moles of alcohol, so a slight excess ensures complete conversion).
Reaction Execution : Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours. Monitor via TLC.
Workup : Carefully quench with ice-water to destroy unreacted PBr₃. Extract with CH₂Cl₂, wash with saturated NaHCO₃ to remove residual acid, dry over Na₂SO₄, and concentrate to yield the benzyl bromide intermediate.
[4] Title: Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature | Source: Thieme-connect | 4
[3] Title: A Comparative Guide to Dess-Martin Periodinane and Tetrabutylammonium Permanganate for Alcohol Oxidation | Source: Benchchem |3
The Versatile Building Block: A Guide to the Use of (5-Bromo-2-methoxy-4-methylphenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals (5-Bromo-2-methoxy-4-methylphenyl)methanol , a strategically functionalized aromatic compound, has emerged as a valuable building block in modern organic sy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-2-methoxy-4-methylphenyl)methanol , a strategically functionalized aromatic compound, has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxymethyl moiety, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthesis and key applications of this compound, providing detailed protocols and insights for its effective utilization in research and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (5-Bromo-2-methoxy-4-methylphenyl)methanol is essential for its proper handling, storage, and application in synthetic chemistry.
The primary route to (5-Bromo-2-methoxy-4-methylphenyl)methanol involves the selective reduction of the corresponding commercially available aldehyde, 5-bromo-2-methoxy-4-methylbenzaldehyde.
Protocol: Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
This protocol details the reduction of 5-bromo-2-methoxy-4-methylbenzaldehyde using sodium borohydride, a mild and efficient reducing agent.
To a stirred solution of 5-bromo-2-methoxy-4-methylbenzaldehyde (1.0 eq) in methanol at 0°C (ice bath), add sodium borohydride (1.5 eq) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (5-Bromo-2-methoxy-4-methylphenyl)methanol as a solid.
Key Applications in Organic Synthesis
The strategic placement of the bromine atom and the hydroxymethyl group on the (5-Bromo-2-methoxy-4-methylphenyl)methanol scaffold allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many biologically active molecules.[2][3][4][5]
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a base.[3] The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Experimental procedure for the oxidation of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized benzaldehyde building blocks for active pharmaceutical ingredients (e.g., PDE4 inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Application: Synthesis of highly functionalized benzaldehyde building blocks for active pharmaceutical ingredients (e.g., PDE4 inhibitors).
Executive Summary & Mechanistic Rationale
The transformation of (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) to 5-bromo-2-methoxy-4-methylbenzaldehyde (CAS: 923281-67-8) is a critical functional group interconversion in the synthesis of complex pharmaceutical intermediates. Because the aromatic ring is highly substituted with both electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-Br) groups, selecting an oxidant that prevents over-oxidation to the corresponding benzoic acid is paramount.
We employ Activated Manganese(IV) Oxide (MnO₂) in anhydrous dichloromethane (DCM). This method is chosen over harsher reagents (like Jones reagent or KMnO₄) because MnO₂ is highly chemoselective for allylic and benzylic alcohols.
Causality of the Mechanism: The oxidation occurs heterogeneously on the surface of the insoluble MnO₂ lattice. As detailed in fundamental mechanistic studies on [1], the hydroxyl group first coordinates to the Mn(IV) surface to form a manganate ester. The electron-donating methoxy and methyl groups on the substrate stabilize the subsequent benzylic radical intermediate formed via hydrogen-atom transfer. Finally, electron rearrangement reduces the manganese species to Mn(II), releasing the aldehyde. Because water competitively binds to the active sites on the MnO₂ surface, maintaining strictly anhydrous conditions is the primary driver of reaction efficiency.
Fig 1: Radical mechanism of benzylic alcohol oxidation on an activated MnO2 surface.
Experimental Workflow
Fig 2: Step-by-step experimental workflow for MnO2-mediated oxidation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Built-in observational checks are included to ensure the reaction is proceeding correctly at each phase.
Activated Manganese(IV) Oxide (MnO₂) : 10–15 equivalents (Oxidant). Note: Must be commercial "activated" grade (~85% purity) to ensure high surface area.
Dichloromethane (DCM) : Anhydrous, Sure/Seal™ or freshly distilled.
Celite® 545 : For filtration.
Step-by-Step Methodology
Step 1: System Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a steady stream of inert gas (Nitrogen or Argon).
Causality: As established in [2], ambient moisture will passivate the MnO₂ surface by competitively binding to the active metal sites, stalling the reaction.
Step 2: Substrate Dissolution
Charge the flask with (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 eq).
Add anhydrous DCM to achieve a substrate concentration of approximately 0.1 M to 0.2 M. Stir until completely dissolved.
Step 3: Oxidant Addition
Add activated MnO₂ (10 to 15 eq) to the stirring solution in three equal portions over 10 minutes.
Causality: While MnO₂ oxidations are generally mild, portion-wise addition mitigates any localized exothermic spikes and ensures uniform dispersion of the heavy solid in the solvent.
Validation Check 1: The reaction mixture will immediately turn into an opaque, dark black/brown heterogeneous suspension.
Step 4: Reaction Monitoring
Stir the reaction vigorously at room temperature (20–25 °C). Vigorous stirring is mandatory to maximize the collision rate between the dissolved substrate and the solid oxidant surface.
Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.
Validation Check 2: Under UV light (254 nm), the starting material (lower
Rf
, typically ~0.2) should steadily disappear, replaced by a new, highly UV-active spot corresponding to the aldehyde (higher
Rf
, typically ~0.6). Complete conversion usually occurs within 4 to 12 hours.
Step 5: Filtration and Work-up
Once TLC or HPLC confirms complete consumption of the starting material, prepare a sintered glass funnel packed with a 1-inch pad of Celite 545.
Causality: Activated MnO₂ and its reduced Mn(II) byproducts are fine, amorphous powders that will easily pass through standard filter paper and irreversibly clog glass frits. Celite provides a necessary depth-filtration matrix.
Filter the black suspension through the Celite pad.
Wash the filter cake thoroughly with excess DCM or Ethyl Acetate (3 × 20 mL) to extract any product trapped in the porous MnO₂ matrix.
Validation Check 3: The resulting filtrate must be completely clear and colorless to pale yellow. Any dark tint indicates particulate breakthrough, requiring re-filtration.
Step 6: Isolation
Concentrate the combined filtrates under reduced pressure (rotary evaporation) at 30 °C to yield the crude 5-bromo-2-methoxy-4-methylbenzaldehyde [3].
The product is typically obtained in >90% yield and >95% purity, suitable for downstream coupling reactions without further column chromatography.
Analytical Characterization
To verify the structural integrity of the synthesized 5-bromo-2-methoxy-4-methylbenzaldehyde, compare the isolated material against the following validated ¹H NMR parameters documented in pharmaceutical patent literature for [2]:
δ
7.95 (s, 1H) — Aromatic proton (C6-H), deshielded by the adjacent aldehyde.
δ
6.88 (s, 1H) — Aromatic proton (C3-H).
δ
3.92 (s, 3H) — Methoxy protons (-OCH₃).
δ
2.45 (s, 3H) — Methyl protons (-CH₃).
Optimization & Troubleshooting Data
The table below summarizes critical reaction parameters and their quantitative impact on yield and purity, allowing for rapid troubleshooting during scale-up.
Parameter
Standard Condition
Alternative Condition
Impact on Yield / Purity
Oxidant Equivalents
10–15 eq Activated MnO₂
< 5 eq MnO₂
Negative: Incomplete conversion; reaction stalls at ~50% due to surface active site saturation.
Solvent System
Anhydrous DCM
THF or EtOAc
Neutral/Negative: DCM provides optimal substrate solubility. THF can coordinate to MnO₂, slightly retarding the reaction rate.
Temperature
20–25 °C (Ambient)
40 °C (Reflux)
Variable: Accelerates reaction time (< 2h), but increases the risk of trace side-product formation or solvent loss.
Water Content
Strictly Anhydrous
Trace Moisture
Critical Failure: Water competitively binds to MnO₂ active sites, severely retarding or completely halting oxidation.
References
JoVE Science Education: "Radical Oxidation of Allylic and Benzylic Alcohols." Journal of Visualized Experiments.
URL:[Link]
Google Patents: "WO2020070651A1 - Boron containing PDE4 inhibitors." World Intellectual Property Organization.
Method
Palladium-catalyzed cross-coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol
An in-depth guide to the palladium-catalyzed cross-coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. This document provides detailed applicati...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the palladium-catalyzed cross-coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, designed for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of (5-bromo-2-methoxy-4-methylphenyl)methanol
The substituted phenylmethanol scaffold is a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] The specific compound, (5-bromo-2-methoxy-4-methylphenyl)methanol (CAS No. 1492320-95-2)[3], offers a unique combination of functional groups that make it a highly versatile intermediate. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling, one of the most powerful bond-forming methodologies in modern organic synthesis.[4][5] The methoxy, methyl, and benzylic alcohol groups offer additional points for modification and influence the molecule's electronic and steric properties, making it a key component in the synthesis of diarylmethanes and other structures relevant to drug discovery.[6]
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.[5][7] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. This cycle consists of three fundamental steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with a coupling partner (or migratory insertion for Heck reactions), and reductive elimination to yield the final product while regenerating the Pd(0) catalyst.[4][8][9] This guide will detail the application of four major cross-coupling reactions to this specific substrate.
The General Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl bromide. This is followed by either transmetalation (for Suzuki, Sonogashira, Buchwald-Hartwig) or migratory insertion (for Heck). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[5][9]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[4][10] This reaction is ideal for synthesizing biaryl structures, which are prevalent in pharmacologically active molecules.[11] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a base.[10] The base is crucial as it activates the organoboron reagent, facilitating the transmetalation step.[12]
Causality Behind Protocol Choices
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available Pd(0) source that is effective for a wide range of aryl bromides.[13]
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and often gives better results with more challenging substrates. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[12]
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[13][14] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol with a generic arylboronic acid.
Materials & Reagents
Reagent
CAS Number
Molar Mass ( g/mol )
Amount (1 mmol scale)
Equivalents
(5-bromo-2-methoxy-4-methylphenyl)methanol
1492320-95-2
231.09
231 mg
1.0
Arylboronic Acid
Varies
Varies
1.2 mmol
1.2
Pd(PPh₃)₄
14221-01-3
1155.56
35 mg (0.03 mmol)
0.03
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
345 mg (2.5 mmol)
2.5
1,4-Dioxane (anhydrous)
123-91-1
88.11
4 mL
-
| Deionized Water | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (5-bromo-2-methoxy-4-methylphenyl)methanol, the arylboronic acid, and potassium carbonate.[13]
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
Solvent Addition: Add the degassed 1,4-dioxane and deionized water via syringe.[13]
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[15][16] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for more complex heterocyclic structures in drug discovery.[17] The standard protocol employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, in the presence of an amine base.[4][18] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]
Causality Behind Protocol Choices
Catalyst System: The combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ and CuI is a classic and highly effective system. The amine base not only scavenges the HBr byproduct but also serves as a solvent and ligand.
Base/Solvent: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are sufficiently basic to deprotonate the terminal alkyne without causing unwanted side reactions.[4]
Copper-Free Variants: While the copper co-catalyst is generally beneficial, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require specific ligands or conditions.[19]
Detailed Protocol: Sonogashira Coupling
This protocol details the coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol with a generic terminal alkyne.
Reaction Setup: To a dry Schlenk flask with a stir bar, add (5-bromo-2-methoxy-4-methylphenyl)methanol, PdCl₂(PPh₃)₂, and CuI.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent and Reagent Addition: Add degassed triethylamine, followed by the terminal alkyne via syringe.
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish. The formation of a triethylammonium bromide salt precipitate is often observed.
Monitoring: Follow the reaction's progress by TLC or LC-MS until completion (typically 4-12 hours).
Work-up: Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the salt and catalyst residues.
Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction is a cornerstone of C-C bond formation, creating a substituted alkene from an aryl halide and an alkene.[20][21] This reaction is particularly useful for synthesizing stilbenes and cinnamates. A key feature of the Heck reaction is its typical trans selectivity in product formation.[21] Unlike the Suzuki and Sonogashira couplings, the Heck reaction does not involve a transmetalation step with an organometallic reagent. Instead, the catalytic cycle involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination.[8][20]
Causality Behind Protocol Choices
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[20][22]
Ligand: Phosphine ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) are often required to stabilize the palladium catalyst and promote the desired reactivity.
Base: An amine base like triethylamine (Et₃N) is used to neutralize the HBr generated during the catalytic cycle, which is essential for regenerating the Pd(0) catalyst.[20]
Solvent: High-boiling polar aprotic solvents like DMF or DMA are typically used to ensure the solubility of all components and to allow for heating.[23]
Detailed Protocol: Heck-Mizoroki Reaction
This protocol outlines the coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol with a generic alkene (e.g., styrene or an acrylate).
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[7][24] This reaction has had a profound impact on medicinal chemistry, as the aniline and aryl amine motifs are present in a vast number of pharmaceuticals.[25] The reaction requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a strong base.[4][25] The choice of ligand is critical and often depends on the specific substrates being coupled.[4][26]
Causality Behind Protocol Choices
Catalyst/Ligand System: A palladium precatalyst like Pd₂(dba)₃ is often paired with a specialized biarylphosphine ligand such as BrettPhos or RuPhos.[26] These bulky and electron-rich ligands facilitate the typically difficult reductive elimination step that forms the C-N bond.[25]
Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) are also effective, particularly when dealing with base-sensitive functional groups.[24][26]
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard to prevent reaction with the strong base.[27]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of (5-bromo-2-methoxy-4-methylphenyl)methanol with a generic primary or secondary amine.
Reaction Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, combine (5-bromo-2-methoxy-4-methylphenyl)methanol, the amine (if solid), Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
Solvent and Reagent Addition: Add anhydrous toluene, followed by the amine (if liquid).
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 90-110 °C and stir.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate.
Extraction: Transfer to a separatory funnel, separate the layers, and wash the organic phase with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]
Barrios-Landeros, F., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13646-13669. [Link]
Das, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22939-22967. [Link]
Sato, K., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17757-17767. [Link]
Wang, C., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society, 142(49), 20544-20550. [Link]
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
Zhang, Z., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5439-5443. [Link]
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473. [Link]
Jin, Z., et al. (2019). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science, 10(15), 4257-4262. [Link]
Miller, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108-114. [Link]
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]
Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
Sharma, D., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520. [Link]
ResearchGate. (2026). Design, Synthesis, and Computational Studies of Novel N- (Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4 H -1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. [Link]
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
Application Note: Orthogonal Derivatization of (5-Bromo-2-methoxy-4-methylphenyl)methanol in Drug Discovery
Executive Summary In modern parallel medicinal chemistry (PMC) and fragment-based drug discovery (FBDD), bifunctional building blocks are critical for rapidly expanding structure-activity relationship (SAR) libraries. (5...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern parallel medicinal chemistry (PMC) and fragment-based drug discovery (FBDD), bifunctional building blocks are critical for rapidly expanding structure-activity relationship (SAR) libraries. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) is a highly versatile scaffold featuring two orthogonal reactive sites: an aryl bromide and a primary benzylic alcohol[1].
This application note provides a comprehensive, self-validating guide to the selective functionalization of this molecule. By leveraging the distinct electronic and steric properties of the scaffold, researchers can perform late-stage Suzuki-Miyaura cross-couplings to increase the
C(sp2)−C(sp3)
fraction[2], or utilize mild Appel reaction conditions to convert the benzylic alcohol into an electrophilic handle for subsequent amination[3].
Structural & Electronic Profiling: The Causality of Reactivity
Successful derivatization of (5-Bromo-2-methoxy-4-methylphenyl)methanol requires an understanding of its internal electronic push-pull dynamics:
The Aryl Bromide (Position 5): The C-Br bond is flanked by a methyl group at the ortho position (Position 4) and a methoxy group at the para position (Position 2). The methoxy group is a strong electron-donating group (EDG) via resonance, which increases the electron density of the aromatic ring. This electron richness inherently slows down the oxidative addition step of Palladium(0) into the C-Br bond during cross-coupling[4]. Furthermore, the ortho-methyl group introduces steric hindrance. Therefore, standard catalysts like
Pd(PPh3)4
often fail or require harsh conditions. To overcome this, highly active bidentate ligands (e.g., dppf) or bulky dialkylbiaryl phosphine ligands (e.g., XPhos) must be employed to accelerate oxidative addition and prevent catalyst deactivation[5].
The Benzylic Alcohol (Position 1): The primary alcohol is highly accessible but situated ortho to the methoxy ether. Using harsh acidic halogenating agents (like concentrated
HBr
) risks protonating the ether, leading to undesired demethylation or polymerization. Consequently, the neutral, mild conditions of the Appel reaction (
CBr4/PPh3
) are strictly required to achieve chemoselective conversion to the benzyl bromide without degrading the methoxy moiety[6].
Orthogonal Derivatization Workflows
The following diagram illustrates the divergent synthetic pathways available for this scaffold, allowing for independent functionalization of either the aromatic core or the benzylic side chain.
Fig 1. Orthogonal derivatization pathways for (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Protocol A: Overcoming Electronic Deactivation in Suzuki-Miyaura Coupling
This protocol details the C-C bond formation at the deactivated aryl bromide position. The use of
Pd(dppf)Cl2
and a biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base while providing the necessary catalytic vigor[5].
System Deoxygenation: In a 25 mL Schlenk flask, combine the starting material, boronic acid, and
K2CO3
. Add the 1,4-Dioxane/
H2O
mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.
Catalyst Addition: Quickly add the
Pd(dppf)Cl2
catalyst under a positive stream of Argon. Seal the flask.
Thermal Activation: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 4–6 hours.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). The biphasic nature of the reaction ensures that borate salts partition cleanly into the aqueous layer.
Purification: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation & Quality Control
TLC: Monitor the disappearance of the starting material (
Rf≈0.3
in 20% EtOAc/Hexanes). The biaryl product typically runs higher (
Rf≈0.45
) due to increased lipophilicity.
LC-MS: Look for the mass shift corresponding to the loss of Bromine (-79 Da) and the addition of the boronic acid mass (-
B(OH)2
).
1H NMR: Confirm the presence of new aromatic protons. The isolated singlet of the H-6 proton (adjacent to the original bromide) will shift significantly due to the anisotropic effect of the newly coupled ring.
Protocol B: Chemoselective Benzylic Activation via Appel Reaction
To functionalize the benzylic position without disturbing the aryl bromide or cleaving the methoxy ether, the Appel reaction is utilized[3]. This generates a highly reactive benzyl bromide intermediate that can be trapped by various amines to form drug-like benzylamines[7].
Phosphonium Intermediate Formation: Dissolve the starting material and
CBr4
in anhydrous DCM. Cool the flask to 0 °C using an ice bath.
Activation: Add
PPh3
portion-wise over 10 minutes. Causality: The reaction between
PPh3
and
CBr4
is exothermic and generates the highly electrophilic bromophosphonium ion in situ. Slow addition prevents temperature spikes that could lead to side reactions[8].
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. The solution will turn slightly yellow.
Precipitation of Byproducts: Concentrate the reaction mixture to approximately 2 mL. Add 10 mL of cold Hexanes or Diethyl Ether vigorously. Causality: Triphenylphosphine oxide (
OPPh3
), the primary byproduct, is highly insoluble in cold non-polar solvents and will crash out as a white precipitate, simplifying downstream chromatography[7].
Filtration & Amination (Telescoped): Filter the suspension through a short pad of Celite. The resulting filtrate contains the highly pure 1-bromo-5-(bromomethyl)-4-methoxy-2-methylbenzene. This intermediate should be used immediately in an
SN2
reaction (e.g., stirring with 2.0 equiv of Morpholine and
K2CO3
in Acetonitrile at 60 °C for 3 hours) to yield the final benzylamine.
Self-Validation & Quality Control
IR Spectroscopy: The broad O-H stretch at ~3300
cm−1
from the starting material must completely disappear.
1H NMR: The benzylic
−CH2OH
protons (typically a doublet or broad singlet around 4.6 ppm) will shift slightly, but crucially, the hydroxyl proton signal (~2.0 ppm) will vanish.
Stability Warning: Benzylic bromides with para-EDGs (like the methoxy group here) are highly reactive and prone to hydrolysis if exposed to atmospheric moisture for prolonged periods. Telescoping the reaction is highly recommended.
Quantitative Reaction Metrics
The following table summarizes the expected performance of these protocols based on standard medicinal chemistry parameters.
Reaction Pathway
Target Functional Group
Reagents / Catalyst
Key Intermediate / Product
Typical Yield
Causality / Advantage
Protocol A
Aryl Bromide
Pd(dppf)Cl2
,
K2CO3
,
Ar−B(OH)2
Biaryl / Alkyl-Aryl Scaffold
75 - 88%
Bidentate ligand overcomes the electronic deactivation caused by the para-methoxy group.
Protocol B (Step 1)
Benzyl Alcohol
CBr4
,
PPh3
, DCM
Benzyl Bromide Intermediate
85 - 95%
Strictly neutral conditions prevent the acid-catalyzed cleavage of the methoxy ether.
Protocol B (Step 2)
Benzyl Bromide
2∘
Amine,
K2CO3
, MeCN
Benzylamine Derivative
70 - 85%
Mild
SN2
conditions tolerate the existing unactivated aryl bromide without cross-reactivity.
Conclusion
(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as an exceptional bifunctional hub for drug discovery. By understanding the electronic deactivation of its aryl bromide and the acid-sensitivity of its benzylic alcohol/methoxy system, researchers can deploy orthogonal, high-yielding protocols. The methodologies outlined above ensure that parallel library generation can proceed with high fidelity, minimal byproduct formation, and robust self-validation.
Impact of Cross-Coupling Reactions in Drug Discovery and Development
Source: National Institutes of Health (PMC)
URL:[Link]
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant
Source: Organic Process Research & Development (ACS)
URL:[Link]
Appel Reaction: Mechanism and Applications
Source: Organic Chemistry Portal
URL:[Link]
Advanced Flow Chemistry Protocols for the Synthesis of Substituted Phenyl Methanols
Executive Summary The synthesis of substituted phenyl methanols (benzyl alcohols) is a critical operation in pharmaceutical development, agrochemistry, and the flavor and fragrance industries. Traditionally, these compou...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of substituted phenyl methanols (benzyl alcohols) is a critical operation in pharmaceutical development, agrochemistry, and the flavor and fragrance industries. Traditionally, these compounds are synthesized via batch reductions of benzaldehydes or batch Grignard additions. However, batch processes are frequently limited by poor heat dissipation, mass transfer bottlenecks, and equilibrium constraints.
Continuous flow chemistry introduces strict spatial and temporal control over reaction parameters. By transitioning to microreactor and packed-bed flow systems, chemists can exploit high surface-area-to-volume ratios, precise thermal management, and extreme local catalyst concentrations to drive reactions to completion safely and rapidly. This application note details three field-proven continuous-flow methodologies for synthesizing primary and secondary substituted phenyl methanols.
Mechanistic Causality: Why Flow Chemistry?
To understand the superior performance of continuous flow in these syntheses, one must examine the underlying physicochemical dynamics:
Equilibrium Shifting in Transfer Hydrogenations: The Meerwein–Ponndorf–Verley (MPV) reduction is a reversible, equilibrium-limited reaction. In a packed-bed flow reactor, the substrate is forced through a dense matrix of heterogeneous catalyst. This creates a massive localized stoichiometric excess of active Lewis acid sites, permanently shifting the equilibrium toward the phenyl methanol product and reducing reaction times from hours to minutes[1].
Interfacial Mass Transfer: Transition-metal-free reductions using aqueous sodium dithionite suffer from poor phase mixing in batch. Segmented flow regimes in narrow-bore tubing generate internal vortices within the fluid slugs, radically increasing the interfacial surface area between the aqueous reductant and the organic substrate[2].
Exotherm Mitigation: Grignard additions to benzaldehydes are highly exothermic. In batch, localized "hot spots" can trigger undesired Wurtz homo-coupling or substrate decomposition. The exceptional heat dissipation capabilities of microreactors allow the exotherm to be instantly absorbed, enabling ambient-temperature operation without cryogenic cooling[3].
Primary Synthetic Workflows
Heterogeneous Catalytic Transfer Hydrogenation (MPV Reduction)
The MPV reduction of benzaldehydes using isopropanol (as both solvent and hydrogen donor) over a hydrous zirconia (
ZrO2
) catalyst is a highly sustainable route to primary phenyl methanols. The reaction proceeds via a six-membered transition state where both the carbonyl oxygen and the isopropanol coordinate to the same
Zr(IV)
Lewis acidic site[4].
Schematic of the continuous-flow MPV reduction utilizing a hydrous zirconia packed-bed reactor.
Exotherm-Controlled Grignard Additions
To synthesize secondary substituted phenyl methanols, Grignard reagents are added to benzaldehydes. In a continuous-flow setup, the reagents are merged in a high-turbulence T-mixer and passed through a residence coil. The flow system is subsequently directed into a packed column containing a polymer-supported benzaldehyde resin to scavenge excess Grignard reagent, or directly quenched in-line with aqueous acid[3].
Continuous-flow setup for Grignard additions featuring rapid mixing, thermal control, and in-line quenching.
Quantitative Data Analysis
The following table summarizes the optimized flow conditions and resulting yields for the synthesis of various phenyl methanols, demonstrating the scalability and efficiency of continuous processing.
Protocol A: Continuous-Flow MPV Reduction using Hydrous Zirconia
This self-validating protocol ensures quantitative conversion by utilizing a high-pressure regime to prevent solvent outgassing at elevated temperatures.
Materials & Setup:
Catalyst: Hydrous zirconia, partially dehydrated at 270 °C for 10 hours at atmospheric pressure prior to use[1].
Reactor: Omnifit glass column (6.6 mm i.d. × 100.0 mm length).
System Volume: ~1.5 mL void volume.
Step-by-Step Methodology:
Column Packing: Dry-pack the Omnifit glass column with the dehydrated hydrous zirconia. Ensure the bed is tightly compressed to prevent channeling.
System Priming: Connect the column to an HPLC pump and a 100 psi Back Pressure Regulator (BPR) at the outlet. Prime the system with dry, reagent-grade isopropanol at 0.5 mL/min until the bed is fully wetted and air bubbles are purged.
Thermal Equilibration: Submerge the packed-bed reactor in a heating bath or column heater set to 60 °C. Allow 10 minutes for thermal equilibration.
Substrate Introduction: Prepare a 0.25 M solution of the substituted benzaldehyde in dry isopropanol. Switch the HPLC pump inlet to the substrate solution.
Flow Processing: Set the flow rate to 120 µL/min. This establishes a residence time (
τ
) of approximately 12.5 minutes[1].
Steady-State Collection: Discard the first 3.0 mL of output (2 system volumes) to ensure steady-state operation. Collect the subsequent outstream.
Isolation: Concentrate the collected outstream in vacuo. Because the catalyst is completely retained in the column, no aqueous workup or filtration is required. The phenyl methanol is obtained in near-quantitative yield.
This protocol leverages superheating and segmented flow to overcome the mass-transfer limitations of biphasic dithionite reductions.
Materials & Setup:
Reactor: Perfluoroalkoxy alkane (PFA) coil reactor (16 mL internal volume).
Mixer: Standard PEEK T-mixer.
Step-by-Step Methodology:
Reagent Preparation:
Stream A: Prepare a 0.25 M solution of benzaldehyde in a solvent mixture of Isopropanol /
H2O
/ saturated aqueous
NaHCO3
(1:1:2 v/v/v).
Stream B: Prepare a 0.75 M solution of sodium dithionite (
Na2S2O4
) in the identical solvent mixture (Isopropanol /
H2O
/
NaHCO3
1:1:2).
System Assembly: Connect Stream A and Stream B to two independent HPLC pumps. Route both lines into the PEEK T-mixer, which feeds directly into the 16 mL PFA coil reactor. Attach a 100 psi BPR to the reactor outlet.
Thermal Equilibration: Submerge the PFA coil in an oil bath set to 110 °C. The 100 psi BPR is critical here; it prevents the solvent mixture from boiling and breaking the segmented flow regime[2].
Flow Processing: Set both HPLC pumps to a flow rate of 0.125 mL/min (Total flow rate = 0.250 mL/min). This yields a residence time of 64 minutes[2].
Steady-State Collection: Allow 130 minutes (approx. 2 residence times) to pass before beginning collection to ensure steady-state conversion.
Workup: Extract the collected biphasic mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure to yield the substituted phenyl methanol.
Large-scale synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
An Application Note and Protocol for the Large-Scale Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol Introduction (5-Bromo-2-methoxy-4-methylphenyl)methanol is a substituted benzyl alcohol that serves as a valuab...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Large-Scale Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Introduction
(5-Bromo-2-methoxy-4-methylphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structural motifs are found in various biologically active compounds, making a reliable and scalable synthesis protocol essential for researchers in medicinal chemistry and drug development. For instance, related bromo-phenyl structures are key intermediates in the synthesis of SGLT2 inhibitors used in anti-diabetic therapies[1][2].
This document provides a comprehensive guide to the large-scale synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental procedures, ensuring both reproducibility and a deep understanding of the process.
Synthetic Strategy: A Two-Step Approach
The synthesis is strategically designed in two primary stages for optimal yield, purity, and scalability. This approach prioritizes the use of well-established, high-yielding reactions and reagents that are suitable for large-scale production.
Formylation of a Brominated Precursor: The synthesis begins with the formylation of 4-bromo-1-methoxy-2-methylbenzene to produce the key intermediate, 5-bromo-2-methoxy-4-methylbenzaldehyde. The Vilsmeier-Haack reaction is selected for this step. This method is a robust and widely used industrial process for introducing an aldehyde group onto an electron-rich aromatic ring. The strong activating and ortho-directing effect of the methoxy group facilitates regioselective formylation.
Selective Reduction of the Aldehyde: The intermediate aldehyde is then reduced to the target primary alcohol, (5-Bromo-2-methoxy-4-methylphenyl)methanol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. NaBH₄ is a mild and selective reagent that efficiently reduces aldehydes and ketones while being significantly safer and easier to handle on a large scale than more powerful hydrides like lithium aluminum hydride (LiAlH₄)[3][4]. Its compatibility with protic solvents like ethanol simplifies the reaction setup and work-up procedures[5][6].
The overall synthetic pathway is illustrated below.
Use of (5-Bromo-2-methoxy-4-methylphenyl)methanol in the synthesis of heterocyclic compounds
Application Note: Utilization of (5-Bromo-2-methoxy-4-methylphenyl)methanol in the Modular Synthesis of Heterocyclic APIs Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilization of (5-Bromo-2-methoxy-4-methylphenyl)methanol in the Modular Synthesis of Heterocyclic APIs
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly functionalized, poly-substituted aromatic building blocks. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) is a premier tetra-substituted benzene intermediate. Featuring orthogonal reactive handles—an electrophilic aryl bromide and a nucleophilic/oxidizable benzylic alcohol—this compound serves as a critical linchpin in the modular synthesis of advanced active pharmaceutical ingredients (APIs), including boron-containing therapeutics and phosphodiesterase 4 (PDE4) inhibitors[1].
This application note details the structural rationale, chemoselective protocols, and analytical validation required to effectively utilize this building block in the synthesis of heterocyclic compounds.
Structural & Mechanistic Rationale
The strategic value of (5-Bromo-2-methoxy-4-methylphenyl)methanol lies in its 1,2,4,5-tetrasubstitution pattern, which imparts specific electronic and steric properties:
Orthogonal Reactivity: The aryl bromide (
sp2
carbon) is primed for palladium-catalyzed cross-coupling, while the benzylic alcohol (
sp3
carbon) can be independently oxidized, alkylated, or converted to a leaving group. This allows for bidirectional growth of the molecule without the need for excessive protection-deprotection sequences[2].
Electronic Tuning: The methoxy group at the 2-position acts as a strong
π
-donor, increasing the electron density of the aromatic ring. This accelerates the oxidative addition step in palladium catalytic cycles.
Pharmacophoric Positioning: In the context of PDE4 inhibitors, the methoxy and methyl groups dictate the dihedral angle of the resulting biaryl or heterocyclic systems, forcing the molecule into an optimal conformation to bind the bimetallic (
Zn2+
/
Mg2+
) active site of the PDE4 enzyme[1].
Caption: Orthogonal synthetic pathways leveraging the bifunctional nature of the bromobenzyl alcohol.
Quantitative Optimization Data
To establish a robust protocol for the functionalization of the aryl bromide via Suzuki-Miyaura cross-coupling, various catalytic systems were evaluated. The goal was to achieve high conversion while suppressing protodeboronation of the coupling partner and preventing the oxidation of the unprotected benzylic alcohol.
Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling with 3-Pyridylboronic Acid
Entry
Catalyst System
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(OAc)₂ / PPh₃
Na₂CO₃
Toluene/H₂O (4:1)
80
45
Significant protodeboronation observed.
2
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O (4:1)
90
62
Sluggish reaction rate; incomplete conversion.
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O (4:1)
90
89
Optimal conversion; clean impurity profile.
4
Pd₂(dba)₃ / XPhos
K₃PO₄
THF/H₂O (4:1)
80
81
Good yield, but higher catalyst/ligand cost.
Note: Entry 3 utilizes Pd(dppf)Cl₂, a catalyst with a large bite angle that effectively suppresses unwanted
β
-hydride elimination and accelerates reductive elimination, making it ideal for sterically hindered ortho-substituted substrates.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure scientific integrity at every step.
This protocol functionalizes the aryl bromide while leaving the benzylic alcohol intact, generating a biaryl heterocyclic intermediate.
Causality: The reaction is run in a biphasic Dioxane/Water system. Water is essential to dissolve the inorganic base (
K2CO3
) and activate the boronic acid via the formation of a reactive boronate complex, which is the actual species that undergoes transmetalation with the palladium intermediate[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, add (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 eq, 10 mmol), 3-pyridylboronic acid (1.2 eq, 12 mmol), and
K2CO3
(2.5 eq, 25 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).
Catalyst Introduction: Under a positive flow of argon, add
Pd(dppf)Cl2⋅CH2Cl2
(0.05 eq, 0.5 mmol).
Reaction: Seal the flask and heat to 90 °C in an oil bath with vigorous stirring for 12 hours.
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (
Rf≈0.6
) should disappear, replaced by a more polar, UV-active product spot (
Rf≈0.3
).
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Self-Validation (Analytical): Analyze the crude product via
1H
NMR. The success of the reaction is validated by the appearance of downfield pyridyl protons (8.5–9.0 ppm) and the retention of the benzylic
CH2
singlet at
∼4.6
ppm. LC-MS should confirm the expected
[M+H]+
mass shift.
Protocol B: Selective Benzylic Oxidation to Aldehyde
To utilize the benzylic position for subsequent heterocyclization (e.g., forming benzimidazoles or oxazoles), the alcohol must be oxidized to an aldehyde.
Causality: Manganese dioxide (
MnO2
) is selected over Swern or Dess-Martin conditions because it operates via a heterogeneous single-electron transfer mechanism that is highly chemoselective for allylic and benzylic alcohols. It strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid, which would ruin subsequent condensation reactions[1].
Step-by-Step Methodology:
Preparation: Dissolve (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL) at room temperature.
Oxidation: Add activated
MnO2
(10.0 eq, 100 mmol) in a single portion.
Reaction: Stir the black suspension vigorously at room temperature for 16 hours.
Self-Validation (In-Process): Check TLC (Hexanes/EtOAc 3:1). The product aldehyde will run significantly higher (
Rf≈0.7
) than the starting alcohol due to the loss of hydrogen-bonding capability.
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 20 mL). Concentrate the filtrate in vacuo to yield 5-bromo-2-methoxy-4-methylbenzaldehyde.
Self-Validation (Analytical):1H
NMR is the definitive checkpoint here. The benzylic
CH2
singlet (
∼4.6
ppm) must completely disappear, replaced by a sharp, highly deshielded aldehyde proton singlet at
10.34
ppm[1].
Pharmacological Application: PDE4 Inhibition
Heterocycles derived from (5-Bromo-2-methoxy-4-methylphenyl)methanol are frequently deployed as PDE4 inhibitors. PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, these synthesized compounds maintain high intracellular cAMP levels, which downregulates pro-inflammatory cytokines (like TNF-
α
) and provides therapeutic relief for conditions such as atopic dermatitis and psoriasis[1].
Caption: Mechanism of action for PDE4 inhibitors synthesized from the bromobenzyl alcohol precursor.
References
WO2020070651A1 - Boron containing pde4 inhibitors
Source: Google Patents
URL
Synthesis of biologically active boron-containing compounds
Source: PMC - NIH
URL
Modular Synthesis of Complex Benzoxaboraheterocycles through Chelation-Assisted Rh-Catalyzed [2 + 2 + 2] Cycloaddition
Source: ACS Catalysis
URL
Functional group transformations of the hydroxymethyl group in brominated benzyl alcohols
An in-depth guide to the functional group transformations of the hydroxymethyl group in brominated benzyl alcohols, designed for researchers, scientists, and drug development professionals. This document provides detaile...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the functional group transformations of the hydroxymethyl group in brominated benzyl alcohols, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the causality behind experimental choices and ensuring scientific integrity through authoritative references.
Introduction: The Synthetic Versatility of Brominated Benzyl Alcohols
Brominated benzyl alcohols are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their unique bifunctionality, featuring a reactive hydroxymethyl group and a bromine-substituted aromatic ring, allows for a diverse array of chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to build complex molecular scaffolds.[1] Simultaneously, the hydroxymethyl (-CH₂OH) group is a versatile functional group that can be readily transformed into other key moieties, including aldehydes, carboxylic acids, ethers, esters, and halides.
This guide focuses on the principal transformations of the hydroxymethyl group, providing both the theoretical basis and practical, field-proven protocols for its conversion. Understanding these reactions is crucial for leveraging the full synthetic potential of brominated benzyl alcohols in the construction of novel bioactive compounds and functional materials.
Oxidation: Accessing Brominated Benzaldehydes and Benzoic Acids
The oxidation of the benzylic alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. Brominated benzaldehydes are precursors to a vast range of compounds, including imines, stilbenes, and other heterocycles. Further oxidation to the carboxylic acid provides access to amides, esters, and other acid derivatives.
Expertise & Mechanistic Insight
The selective oxidation of a primary alcohol like a benzyl alcohol to an aldehyde without over-oxidation to the carboxylic acid requires careful selection of reagents.[2] Harsh oxidants like potassium permanganate (KMnO₄) will typically oxidize the alkyl group all the way to a carboxylic acid.[3] For selective aldehyde synthesis, milder reagents are employed.
A particularly effective and environmentally conscious method utilizes Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in conjunction with a halide salt like sodium bromide (NaBr).[4][5] The plausible mechanism involves the oxidation of the bromide ion (Br⁻) by the peroxymonosulfate in Oxone® to generate hypobromous acid (HOBr) in situ.[4] The alcohol then attacks the electrophilic bromine, and subsequent elimination yields the benzaldehyde. This method is advantageous as it avoids toxic heavy metals and operates under mild, often aqueous, conditions.[5]
Visualization: Oxidation Workflow
Caption: Workflow for the oxidation of brominated benzyl alcohols.
Protocol: Selective Oxidation to Brominated Benzaldehyde using Oxone®/NaBr
This protocol describes the selective oxidation of a brominated benzyl alcohol to the corresponding aldehyde.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the brominated benzyl alcohol (1.0 eq) in a 1:1 mixture of acetonitrile and water.
Add sodium bromide (2.0 eq) to the solution and stir until it dissolves.
Add Oxone® (1.0 eq) portion-wise over 5-10 minutes. The reaction is exothermic, and an ice bath can be used to maintain room temperature if necessary.
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[5]
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzaldehyde.
Purify the product by flash column chromatography on silica gel if required.
Note: Electron-withdrawing groups, such as -NO₂, significantly decrease the reaction rate.[4]
Etherification: Synthesis of Brominated Benzyl Ethers
The conversion of the hydroxymethyl group to an ether is a common strategy for installing a stable protecting group or for synthesizing molecules with specific steric and electronic properties. The Williamson ether synthesis is a robust and widely used method for this purpose.[6]
Expertise & Mechanistic Insight
The Williamson ether synthesis involves two key steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[7] The hydroxyl group itself is a poor nucleophile and a poor leaving group.[7] Deprotonation with a strong base, such as sodium hydride (NaH), generates the corresponding sodium alkoxide, which is a potent nucleophile. This alkoxide can then displace a halide from a primary or secondary alkyl halide to form the ether. For substrates with multiple hydroxyl groups, milder bases like silver oxide (Ag₂O) can offer greater selectivity for the more accessible alcohol.[6]
Caution: NaH reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the brominated benzyl alcohol (1.0 eq) and dissolve it in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.1 eq) portion-wise. Hydrogen gas will evolve. Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
Re-cool the mixture to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol (can range from a few hours to overnight). Gentle heating may be required for less reactive halides.
Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extract the aqueous mixture with diethyl ether (3x).
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting ether by flash column chromatography.
Esterification converts the hydroxymethyl group into an ester, a functional group prevalent in natural products, pharmaceuticals, and polymers. This can be achieved via Fischer esterification with a carboxylic acid or, more commonly for benzyl alcohols, through acylation with a highly reactive acyl chloride or anhydride.[9][10]
Expertise & Mechanistic Insight
While Fischer esterification is effective, it is an equilibrium-controlled process that often requires a large excess of one reactant or removal of water to drive it to completion.[9] A more direct and generally higher-yielding method is acylation. This involves reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (NEt₃) or pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction forward. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially with less reactive alcohols.[11]
Visualization: Acylation Workflow
Caption: Workflow for esterification via acylation.
Protocol: Acylation with Acyl Chloride
This protocol describes the synthesis of a benzyl ester from a brominated benzyl alcohol.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the brominated benzyl alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add the acyl chloride (1.1 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will form.
Allow the reaction to warm to room temperature and stir until TLC shows the reaction is complete (typically 1-4 hours).
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by flash column chromatography or recrystallization.
Halogenation: Conversion to Brominated Benzyl Halides
Converting the hydroxymethyl group to a halide, particularly a bromide or chloride, transforms it into an excellent leaving group, creating a highly reactive electrophilic center.[12] Brominated benzyl halides are versatile intermediates for a wide range of nucleophilic substitution reactions to form C-C, C-O, C-N, and C-S bonds.
Expertise & Mechanistic Insight
The direct displacement of a hydroxyl group is unfavorable because hydroxide (OH⁻) is a very poor leaving group.[7] Therefore, the -OH group must first be "activated" by converting it into a better leaving group. With strong acids like HBr, the alcohol is protonated to form an oxonium ion, which can then depart as a neutral water molecule in an Sₙ1 or Sₙ2 reaction.[7] Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are highly effective for converting primary and secondary alcohols to the corresponding chlorides and bromides, respectively. These reagents react with the alcohol to form an intermediate (a chlorosulfite or bromophosphite ester) which then undergoes intramolecular Sₙ2 displacement by the halide ion.[12]
Visualization: Halogenation Workflow
Caption: Workflow for bromination of an alcohol using PBr₃.
Protocol: Conversion to Brominated Benzyl Bromide using PBr₃
This protocol describes the conversion of a brominated benzyl alcohol to a brominated benzyl bromide.
Caution: PBr₃ is corrosive and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment. All glassware must be dry.
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the brominated benzyl alcohol (1.0 eq) in anhydrous diethyl ether.
Cool the solution to 0 °C in an ice bath.
Add PBr₃ (0.4 eq, as it delivers three bromide ions) dropwise via syringe. The reaction is often immediate.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Once the reaction is complete, pour the reaction mixture slowly and carefully over ice water to quench the excess PBr₃.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x).
Combine the organic layers and wash carefully with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The resulting brominated benzyl bromide is often used without further purification, as it can be unstable. If necessary, it can be purified by careful column chromatography on silica gel.
Technical Support Center: Optimizing the Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Welcome to the technical support resource for the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol. As a key intermediate in various research and development applications, achieving a high yield and purity of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol. As a key intermediate in various research and development applications, achieving a high yield and purity of this compound is crucial. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is on the most common and efficient synthetic route: the reduction of 5-Bromo-2-methoxy-4-methylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for synthesizing (5-Bromo-2-methoxy-4-methylphenyl)methanol?
A1: The most prevalent and reliable method is the chemoselective reduction of the corresponding aldehyde, 5-Bromo-2-methoxy-4-methylbenzaldehyde. This transformation is typically achieved using a mild reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being the industry standard due to its high efficiency, operational simplicity, and excellent functional group tolerance.[1][2]
Q2: Why is Sodium Borohydride (NaBH₄) generally preferred over a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for this synthesis?
A2: Sodium borohydride is the preferred reagent for this specific transformation due to several key advantages:
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones while leaving other potentially sensitive functional groups, such as esters or amides, intact.[3] LiAlH₄ is far more reactive and less selective.
Safety and Handling: NaBH₄ is stable in air and can be used with protic solvents like methanol or ethanol. In contrast, LiAlH₄ reacts violently with water and protic solvents, requiring strictly anhydrous conditions and more demanding handling procedures.[4]
Workup Simplicity: The workup for a NaBH₄ reaction is typically a straightforward aqueous quench and extraction, whereas a LiAlH₄ reaction requires a more cautious, multi-step quenching procedure (e.g., Fieser workup).
Q3: What are the most critical parameters to control during the Sodium Borohydride reduction to ensure high yield?
A3: Three parameters are paramount for success:
Stoichiometry of NaBH₄: While one equivalent of NaBH₄ can theoretically reduce four equivalents of an aldehyde, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion, accounting for any reagent degradation or reaction with the solvent.
Temperature Control: The initial addition of NaBH₄ to the aldehyde solution should be performed at a low temperature (0-5 °C). The reaction is exothermic, and this control prevents potential side reactions and ensures selectivity.[1] After the initial addition, the reaction is typically allowed to warm to room temperature to proceed to completion.
Solvent Purity: The use of high-purity, dry (anhydrous grade) methanol or ethanol is recommended. While NaBH₄ is compatible with alcohols, excessive water can consume the reagent, reducing its effective concentration and potentially lowering the yield.
Q4: How can I effectively monitor the reaction's progress?
A4: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (5-Bromo-2-methoxy-4-methylbenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has been completely consumed. The product, being an alcohol, will have a lower Rf value (it will travel less distance up the plate) than the starting aldehyde due to its increased polarity.[5]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Yield or Incomplete Reaction
Q: My final yield is disappointingly low, and my post-reaction TLC analysis shows a significant amount of unreacted starting aldehyde. What are the likely causes and how can I fix this?
A: This is a common issue that can almost always be traced back to the reducing agent or reaction conditions.
Potential Causes & Solutions
Cause
Scientific Explanation
Recommended Solution
Inactive Reducing Agent
Sodium borohydride is a stable reagent but can degrade over time, especially if it has been exposed to atmospheric moisture. This reduces the amount of active hydride available for the reaction.
Use a freshly opened container of NaBH₄ or one that has been stored correctly in a desiccator. If reagent quality is uncertain, consider using a larger excess (e.g., 2.0 equivalents).
Insufficient Stoichiometry
Each molecule of NaBH₄ provides four hydride ions. However, some hydride can be consumed by reacting with the alcohol solvent. If an insufficient molar equivalent is used, the reaction will stall once the hydride is depleted.
Ensure you are using at least 1.1 molar equivalents of NaBH₄ relative to the starting aldehyde. For reactions that are sluggish, increasing this to 1.5 equivalents can often drive the reaction to completion.
Premature Quenching
Adding the quenching agent (e.g., water or dilute acid) before the reaction is complete (as confirmed by TLC) will destroy any remaining NaBH₄ and halt the reduction.
Always confirm the complete consumption of the starting aldehyde via TLC analysis before proceeding with the workup.
Reaction Temperature Too Low
While the initial addition of NaBH₄ should be done at 0 °C to control the exotherm, some reductions require additional thermal energy to proceed to completion.
After the controlled addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. This is typically sufficient to ensure the reaction finishes.
Problem 2: Formation of Unknown Impurities
Q: My crude product shows several unexpected spots on the TLC plate. What are these byproducts and how can I prevent their formation?
A: The NaBH₄ reduction of an aldehyde is generally a very clean reaction. The presence of significant impurities often points to issues with the starting material or workup procedure.
Common Byproducts & Mitigation Strategies
Unreacted Starting Material: This is the most common "impurity."
Cause: Incomplete reaction (see Problem 1).
Solution: Follow the troubleshooting steps for low yield, primarily by ensuring the activity and sufficient stoichiometry of your NaBH₄.
Acetals or Hemiacetals: These can form if the starting aldehyde is impure or if the reaction conditions are not well-controlled.
Cause: Reaction of the aldehyde with the methanol solvent, sometimes catalyzed by acidic or basic impurities.
Solution: Ensure the use of high-purity starting aldehyde. If the purity is questionable, consider purifying it by column chromatography or recrystallization before starting the reduction.
Oxidized Product: The desired alcohol product could potentially be oxidized back to the aldehyde.
Cause: This is rare during this specific reaction but can occur during workup or storage if exposed to strong oxidants or certain metal contaminants.
Solution: Use a standard, mild workup procedure and store the final product under an inert atmosphere if long-term stability is required.
Problem 3: Difficult Product Purification
Q: I am struggling to isolate a pure sample of (5-Bromo-2-methoxy-4-methylphenyl)methanol. Column chromatography results in significant streaking and poor separation.
A: The polarity of the benzyl alcohol product can indeed make standard silica gel chromatography challenging.
Purification Tips & Strategies
Optimize Column Chromatography:
Solvent System: The polarity of the eluent is key. A gradient elution starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the proportion of the more polar solvent (Ethyl Acetate) often provides the best separation from less polar impurities.
Suppress Tailing: The hydroxyl group of the product can interact strongly with the acidic silanol groups on the silica surface, causing "tailing" or "streaking." To mitigate this, you can add a small amount (0.5-1%) of a polar, coordinating solvent like triethylamine to the eluent system. This deactivates the most acidic sites on the silica gel, leading to sharper peaks and better separation.[6]
Recrystallization:
If the purified product is a solid, recrystallization is an excellent and highly effective method for achieving high purity.[7]
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene). Then, slowly add a "non-solvent" in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
Visualized Synthesis and Troubleshooting Workflow
The following diagrams illustrate the standard synthesis pathway and a logical flow for troubleshooting common issues.
Caption: Standard workflow for the synthesis of the target compound.
Caption: A logical decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
Protocol: Reduction of 5-Bromo-2-methoxy-4-methylbenzaldehyde
This protocol details the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol on a 10 mmol scale.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
100 mL round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-methoxy-4-methylbenzaldehyde (10.0 mmol) in anhydrous methanol (40 mL).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool the contents to 0-5 °C.
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (11.0 mmol) portion-wise over approximately 15 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the addition and subsequent reaction.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.
Monitoring: Check for the complete consumption of the starting aldehyde using TLC (e.g., 4:1 Hexane:EtOAc eluent).
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of deionized water to quench the excess NaBH₄.
Acidification: Acidify the mixture to a pH of ~5-6 by the dropwise addition of 1 M HCl. This step hydrolyzes the intermediate borate ester.[8]
Solvent Removal: Remove the majority of the methanol from the mixture using a rotary evaporator.
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization as described in the troubleshooting section to obtain the pure (5-Bromo-2-methoxy-4-methylphenyl)methanol.
References
CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
Organic Syntheses2019 , 96, 494-510. Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (URL: [Link])
Master Organic Chemistry. Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry. (URL: [Link])
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (URL: [Link])
Molecules2022 , 27(11), 3548. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (URL: [Link])
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. (URL: [Link])
SciELO2017 . Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. (URL: [Link])
University of California, Irvine. Experiment 25 – The Grignard Reaction. (URL: [Link])
ACS Omega2022 , 7(6), 5175–5186. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[9][10] Addition and Oxidative Coupling Reactions. (URL: [Link])
International Journal of Molecular Sciences2022 , 23(9), 5035. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. (URL: [Link])
Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. (URL: [Link])
Allen. Benzaldehyde can be converted to benzyl alcohol by –. (URL: [Link])
Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. (URL: [Link])
Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (URL: [Link])
Molecules2022 , 27(19), 6245. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (URL: [Link])
ReactionFlash. NaBH4 Reduction: Aldehyde/Ketone to Alcohol. (URL: [Link])
Oriental Journal of Chemistry2016 , 32(2). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (URL: [Link])
Technical Support Center: Purification of Crude (5-Bromo-2-methoxy-4-methylphenyl)methanol
Welcome to the technical support guide for the purification of (5-Bromo-2-methoxy-4-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of (5-Bromo-2-methoxy-4-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving high purity for this key chemical intermediate. We will move beyond simple procedural lists to explore the rationale behind methodological choices, offering robust troubleshooting strategies and answers to frequently asked questions encountered in a laboratory setting.
Core Experimental Protocol: Column Chromatography
This section details the standard, field-proven methodology for purifying (5-Bromo-2-methoxy-4-methylphenyl)methanol using silica gel column chromatography.
Materials and Reagents
Crude (5-Bromo-2-methoxy-4-methylphenyl)methanol
Silica Gel (for flash chromatography, 230-400 mesh)
n-Hexane (or Petroleum Ether), HPLC grade
Ethyl Acetate, HPLC grade
Dichloromethane, HPLC grade
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Glass chromatography column
Fraction collection tubes
Rotary evaporator
UV lamp (254 nm)
Step 1: Determination of Optimal Solvent System via TLC
The selection of an appropriate mobile phase is the most critical factor for successful separation. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.
Dissolve a small amount of the crude material in dichloromethane.
Spot the solution onto several TLC plates.
Develop the plates in solvent systems of increasing polarity. Start with a low polarity mixture and gradually increase the proportion of the more polar solvent.
Visualize the developed plates under a UV lamp.
Identify the solvent system that provides the best separation between the product spot and any impurities, with the target Rf value in the desired range.
Table 1: Example TLC Solvent System Trials
Trial
Solvent System (Hexane:Ethyl Acetate)
Target Compound Rf
Observations
1
9:1
~0.10
Compound is moving too slowly.
2
8:2
~0.28
Good separation from a less polar spot (Rf ~0.5) and baseline impurities. Optimal.
3
7:3
~0.45
Compound is moving too fast; poor separation from the less polar impurity.
Step 2: Column Preparation and Packing
Proper column packing is essential to avoid issues like channeling and band broadening, which degrade separation efficiency.[1]
Ensure the chromatography column is clean, dry, and vertically clamped.
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 9:1 Hexane:Ethyl Acetate). The typical ratio of adsorbent to crude material is between 20:1 and 50:1 by weight.[2]
Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing.
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more of the initial solvent as needed, ensuring the top of the silica bed never runs dry.
Once the silica bed is stable, add a thin protective layer of sand on top.
Step 3: Sample Loading
The sample should be applied to the column in the most concentrated form possible to ensure a narrow starting band.
Wet Loading (Recommended): Dissolve the crude product in a minimal volume of the mobile phase or a less polar solvent like dichloromethane.[3] Carefully apply the solution to the top of the silica bed using a pipette.
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the top of the column bed.[4]
Step 4: Elution and Fraction Collection
Carefully add the mobile phase to the column.
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
Start with the initial solvent system determined by TLC (e.g., 8:2 Hexane:Ethyl Acetate). This is known as isocratic elution.
If impurities are spread across a wide polarity range, a gradient elution may be necessary.[5] This involves gradually increasing the polarity of the mobile phase (e.g., from 8:2 to 7:3 Hexane:Ethyl Acetate) to elute more strongly adsorbed compounds.
Monitor the elution process by collecting small fractions and analyzing them by TLC.
Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator.
Visual Workflow for Purification
Caption: Workflow for column chromatography purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process in a question-and-answer format.
Q1: My compound is streaking or "tailing" down the TLC plate and the column. What's wrong and how do I fix it?
A: Tailing is often caused by strong, non-ideal interactions between a polar functional group and the acidic surface of the silica gel.[4] The hydroxyl group in (5-Bromo-2-methoxy-4-methylphenyl)methanol can hydrogen bond strongly with the silanol groups (Si-OH) on the silica surface.
Causality: This strong interaction means that instead of moving in a tight band, some molecules are "stuck" on the stationary phase and elute more slowly, creating a tail. This leads to poor separation and product contamination across many fractions.
Solution 1 (Solvent Modification): Add a small amount of a more polar solvent to your eluent. For example, adding 0.5-1% methanol to your Hexane:Ethyl Acetate mobile phase can help. The methanol will preferentially interact with the active sites on the silica gel, reducing the tailing of your target compound.
Solution 2 (Stationary Phase Modification): Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel and may reduce this type of interaction.[1] Alternatively, you can use silica gel that has been "deactivated" by pre-treating it with a solvent mixture containing a small amount of triethylamine, though care must be taken as this can affect the elution of other impurities.
Q2: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
A: Poor resolution means the chosen solvent system is not selective enough for the compounds in your mixture.
Causality: The mobile phase is eluting both compounds at very similar rates. Simply making the solvent system more or less polar overall may not solve the problem.
Solution 1 (Change Solvent Composition): The key is to change the nature of the solvent interactions. Try a different solvent combination with a similar overall polarity but different chemical properties. For example, if you are using Hexane:Ethyl Acetate, try switching to Hexane:Dichloromethane or a three-component system like Hexane:Ethyl Acetate:Dichloromethane.[6] The different solvent-solute interactions can often enhance separation.
Solution 2 (Optimize Column Parameters): Use a longer, narrower column. This increases the surface area and the number of theoretical plates, which can improve the separation of closely eluting compounds. Also, ensure your sample was loaded in a very narrow band.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Q3: My yield is significantly lower than expected after purification. Where could my product have gone?
A: Low recovery can stem from several issues, from irreversible adsorption to decomposition.
Cause 1 (Irreversible Adsorption): Your compound might be too polar for the chosen solvent system and may have become permanently stuck to the top of the column. This can happen if you start with a solvent that is not polar enough to elute it at all.
Solution: After your main elution, perform a "column flush" with a very polar solvent, such as 100% ethyl acetate or a 9:1 Dichloromethane:Methanol mixture.[7] Analyze the flushed solvent to see if your product is present.
Cause 2 (Compound Decomposition): Benzylic alcohols can be sensitive to the acidic nature of silica gel and may decompose during the long exposure time of a column run.[8][9]
Solution: Minimize the time the compound spends on the column by using flash chromatography (applying pressure) to speed up the elution. If decomposition is still suspected, switching to a neutral stationary phase like neutral alumina is recommended.
Cause 3 (Improper Fraction Collection): You may have stopped collecting fractions too early or combined them incorrectly.
Solution: Always run a final TLC of all your fractions before combining them to ensure you have captured all the product.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude (5-Bromo-2-methoxy-4-methylphenyl)methanol?
A: The impurities will depend on the synthetic route used to prepare the alcohol. If it was synthesized by the reduction of (5-Bromo-2-methoxy-4-methyl)benzaldehyde, you might have:
Unreacted Aldehyde: This is a common impurity and is less polar than the desired alcohol. It will typically have a higher Rf value on TLC.
Carboxylic Acid: If the aldehyde was over-oxidized or if the starting material was a carboxylic acid that was incompletely reduced. The carboxylic acid is very polar and will likely remain at the baseline (Rf ~ 0) in standard solvent systems.
Debrominated Product: (2-methoxy-4-methylphenyl)methanol could be present if the reaction conditions led to the loss of the bromine atom. This will have a slightly different polarity and may be difficult to separate.
Q2: Is flash chromatography necessary, or can I use gravity chromatography?
A: While gravity chromatography can work, flash chromatography is highly recommended.[1] By applying pressure, you significantly reduce the purification time. This not only saves time but also minimizes the risk of product decomposition on the stationary phase and reduces band broadening, leading to better separation.[1]
Q3: How should I store the purified (5-Bromo-2-methoxy-4-methylphenyl)methanol?
A: The purified compound is a solid.[10] For long-term storage, it should be kept in a tightly sealed container in a refrigerator (2-8°C) and protected from light to prevent potential oxidation of the benzylic alcohol.[11]
Q4: Can I use a different stationary phase, like alumina?
A: Yes. Alumina is a common alternative to silica gel.[2] It is available in acidic, neutral, and basic forms. For a potentially acid-sensitive compound like a benzylic alcohol, neutral or basic alumina can be an excellent choice to avoid decomposition. However, be aware that the elution order of compounds can sometimes differ between silica and alumina, so you must re-optimize your solvent system using TLC with alumina plates.
ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol.
BenchChem. (n.d.). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
El-hussen, S. A. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
BenchChem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
University of Victoria. (n.d.). Column chromatography.
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
ResearchGate. (2015, March 5). Selective Oxidation of Benzylic and Allylic Alcohols with NaOCl/Silica Gel System.
Process Chemistry Support Hub: Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Welcome to the Technical Support Center for the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol. This guide is engineered for process chemists and drug development professionals to troubleshoot, optimize, and val...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol. This guide is engineered for process chemists and drug development professionals to troubleshoot, optimize, and validate the two-step synthetic route from 2-methoxy-4-methylbenzaldehyde.
Our diagnostic framework focuses on mechanistic causality, ensuring that every protocol acts as a self-validating system to prevent common side reactions such as over-bromination, hydrogenolysis, and ether cleavage.
System Overview: Synthetic Workflow & Failure Modes
The synthesis relies on an electrophilic aromatic substitution (bromination) followed by a chemoselective reduction. Deviations in stoichiometry, temperature, or reagent selection will trigger specific failure pathways.
Reaction workflow for (5-Bromo-2-methoxy-4-methylphenyl)methanol and primary side reactions.
The first stage requires the regioselective bromination of 2-methoxy-4-methylbenzaldehyde to yield 5-bromo-2-methoxy-4-methylbenzaldehyde.
Mechanistic Causality
The starting material possesses competing directing groups. The methoxy group is a powerful ortho/para director, while the methyl group is a weaker ortho/para director. The formyl group is meta-directing and deactivating. The 5-position is electronically activated by both the methoxy (para) and methyl (ortho) groups, making it the kinetically favored site. However, aggressive conditions will force bromination at the 3-position or cause ether cleavage [1].
Frequently Asked Questions (FAQs)
Q: Why is my bromination yielding a mixture of regioisomers (e.g., 3-bromo vs. 5-bromo) or dibrominated products?A: Loss of regiocontrol is typically caused by thermal spikes or excess brominating agent. If you are using molecular bromine (
Br2
) with a Lewis acid catalyst (like
FeBr3
), the highly active electrophile overrides the subtle electronic preferences of the substrate. Switch to N-Bromosuccinimide (NBS) to maintain a controlled, low steady-state concentration of the active electrophile.
Q: I am seeing a highly polar baseline spot on my TLC and low yields. Could my ether group be cleaving?A: Yes. Aryl C–O bonds can undergo demethylation under strongly acidic conditions [2]. If
HBr
is generated as a byproduct (common when using
Br2
) and the reaction is allowed to warm up, the ether linkage will cleave to form a phenol.
Preparation: Dissolve 2-methoxy-4-methylbenzaldehyde (1.0 eq) in anhydrous acetonitrile (
0.2 M
).
Temperature Control: Cool the reactor to 0 °C under an inert argon atmosphere.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in four equal portions over 30 minutes to prevent exothermic spikes.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C for 2 hours.
Validation Checkpoint 1 (In-Process): Analyze via TLC (Hexanes/EtOAc 9:1). The starting material (
Rf≈0.4
) should be consumed, replaced by a single distinct spot (
Rf≈0.45
). Multiple higher-
Rf
spots indicate over-bromination.
Quench: Add saturated aqueous sodium thiosulfate to neutralize residual NBS/bromine.
Workup & Isolation: Extract with ethyl acetate, wash with brine, dry over
MgSO4
, and concentrate under vacuum.
Validation Checkpoint 2 (Post-Isolation): Run a
1H NMR
(
CDCl3
). You must observe two distinct aromatic singlets (indicating a para relationship) at
≈7.95 ppm
and
≈6.88 ppm
[3]. If doublets are present, regioselectivity was compromised.
The second stage requires reducing the formyl group to a hydroxymethyl group without cleaving the newly formed aryl-bromide bond.
Mechanistic Causality
The carbon-bromine (C–Br) bond is highly susceptible to hydrogenolysis (debromination) when exposed to aggressive hydride donors or catalytic hydrogenation conditions. Lithium Aluminum Hydride (
LiAlH4
) in tetrahydrofuran is notorious for rapidly reducing aryl bromides via an aluminate complex intermediate [4]. To prevent this, a mild, chemoselective reducing agent like Sodium Borohydride (
NaBH4
) must be utilized.
Mechanistic divergence between chemoselective reduction and hydrogenolysis pathways.
Quantitative Data: Reducing Agent Selectivity
Reducing Agent
Solvent
Temp (°C)
Target Alcohol Yield (%)
Debrominated Byproduct (%)
NaBH4
Methanol
0 to 20
>95%
<1%
DIBAL-H
Toluene
-78
85%
2%
LiAlH4
THF
65 (reflux)
<10%
>80%
H2
, Pd/C
Ethanol
25
0%
>95%
Frequently Asked Questions (FAQs)
Q: During the reduction step, my LC-MS shows a mass corresponding to the loss of bromine (M-79/81). What happened?A: You are observing hydrogenolysis. If you attempted to use catalytic hydrogenation (
H2
with Pd/C) or
LiAlH4
, the C–Br bond was cleaved [4]. You must switch to
NaBH4
.
Q: My final product degrades into a polymeric mixture upon storage. Why?A: Benzylic alcohols are prone to etherification or dimerization under acidic conditions. If your organic layer was not sufficiently washed with bicarbonate during workup, trace acid will catalyze the formation of dibenzyl ethers. Store the purified product at 2-8 °C in a sealed, desiccated container.
Preparation: Dissolve 5-bromo-2-methoxy-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (
0.1 M
).
Temperature Control: Cool the solution strictly to 0 °C.
Reagent Addition: Add Sodium Borohydride (
NaBH4
) (0.6 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
Reaction: Stir for 1 hour at 0 °C.
Validation Checkpoint 1 (In-Process): Analyze via LC-MS. The product mass should appear, and crucially, the isotopic pattern of bromine (a 1:1 ratio of M / M+2 peaks) must remain intact. Loss of this pattern confirms hydrogenolysis.
Quench: Carefully add saturated aqueous
NH4Cl
to destroy excess hydride. Do not use strong acids (
HCl
) as this will trigger benzylic etherification.
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane, wash with saturated
NaHCO3
, dry over
Na2SO4
, and concentrate.
Validation Checkpoint 2 (Post-Isolation):1H NMR
must show the complete disappearance of the aldehyde proton (
≈10.3 ppm
) and the emergence of a benzylic
CH2
singlet (
≈4.6 ppm
).
Akama, T., et al. (2020). Boron containing pde4 inhibitors.
Brown, H. C., & Krishnamurthy, S. (1969). Selective reductions. XIV. Fast reaction of aryl bromides and iodides with lithium aluminum hydride in tetrahydrofuran. Simple convenient procedure for the hydrogenolysis of aryl bromides and iodides. The Journal of Organic Chemistry, 34(12), 3918–3923.[Link]
Optimization
Troubleshooting guide for the synthesis of substituted benzyl alcohols
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of substituted benzyl alcohols.
The reduction of substituted benzaldehydes or benzoic acid derivatives is a fundamental transformation in drug development. However, the electronic nature of the substituents (e.g., electron-withdrawing vs. electron-donating) drastically alters the transition state energy during hydride transfer. This guide provides mechanistically grounded, self-validating protocols to ensure high yield, chemoselectivity, and purity in your workflows.
Part 1: Diagnostic Workflow
Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your synthetic failure.
Fig 1. Diagnostic decision tree for troubleshooting benzyl alcohol synthesis.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing over-reduction of my substituted benzaldehyde to a toluene derivative?Causality & Solution: Over-reduction (deoxygenation) is a frequent artifact when reducing electron-rich substrates (e.g., 4-methoxybenzaldehyde). Electron-donating groups stabilize the benzylic carbocation intermediate formed if the newly synthesized benzyl alcohol undergoes C-O bond cleavage. When using aggressive catalytic hydrogenation (e.g., Pd/C with H₂) or specific cobalt-catalyzed hydrosilylation systems, this cleavage is accelerated.
Fix: Attenuate the hydride donor strength. Switching to a milder system, such as, can halt the reaction precisely at the benzyl alcohol stage without further deoxygenation[1].
Q2: How can I selectively reduce a benzaldehyde derivative without reducing a co-existing ester or nitro group?Causality & Solution: Standard reagents like LiAlH₄ are highly nucleophilic and will indiscriminately attack most electrophilic centers (esters, amides) and reduce nitro groups. To achieve chemoselectivity, you must exploit the steric and electronic differentiation of the functional groups.
Fix: A highly effective approach is the crossed Cannizzaro reaction. By using formaldehyde as a sacrificial aldehyde in the presence of KOH, the benzaldehyde is selectively reduced to the benzyl alcohol while formaldehyde is oxidized to formate. This method exhibits exceptional functional group tolerance[2]. Alternatively, tailored catalytic systems such as can be tuned for selective reductions under mild conditions[3].
Q3: My reduction using NaBH₄ is sluggish and leaves unreacted starting material. How can I drive it to completion?Causality & Solution: Substituted benzaldehydes with strong electron-donating groups (e.g., -OH, -NMe₂) are significantly less electrophilic, raising the activation energy required for hydride attack.
Fix: If incomplete conversion occurs, you must increase the electrophilicity of the carbonyl carbon. This can be achieved by adding a Lewis acid co-catalyst (e.g., CeCl₃ in a Luche-type reduction) which coordinates to the carbonyl oxygen, pulling electron density away from the carbon. For a greener, highly efficient alternative, utilizing in an aqueous biphasic system has been shown to drive conversions of sterically hindered or electron-rich substrates to 99%[1].
Part 3: Standardized Experimental Protocols
Protocol: Chemoselective Synthesis of p-Methylbenzyl Alcohol via Crossed Cannizzaro Reaction
This protocol leverages a self-validating mechanistic design: the use of excess formaldehyde ensures that the more electrophilic formaldehyde is exclusively attacked by the hydroxide ion. This forms a tetrahedral intermediate that irreversibly transfers a hydride to the substituted benzaldehyde, inherently preventing over-reduction and side reactions[2].
Step-by-Step Methodology:
Reagent Preparation: In a 3-L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 500 g of potassium hydroxide (KOH) pellets in 750 mL of absolute methanol. Causality: Absolute methanol is used to prevent competitive hydrolysis of the formaldehyde and ensure a homogeneous basic environment for the Cannizzaro transition state[2].
Substrate Addition: Slowly add a mixture of 1.0 mole of p-tolualdehyde and 1.3 moles of aqueous formaldehyde (formalin) via a dropping funnel. Causality: Maintain the internal temperature below 40 °C to prevent thermal degradation of the intermediate and minimize unwanted aldol condensation side reactions.
Reaction Progression: Stir the mixture vigorously for 2-4 hours. The formaldehyde acts as the sacrificial hydride donor, selectively reducing the p-tolualdehyde to p-methylbenzyl alcohol while being oxidized to potassium formate.
Workup & Extraction: Add 900 mL of cold water to quench the reaction and dissolve the formate salts. Extract the aqueous layer with three 200-mL portions of toluene. Causality: Modern safety standards dictate replacing historically used benzene with toluene, which provides identical partition coefficients for the benzyl alcohol without the extreme toxicity[2]. Wash the combined organic extracts with water to remove residual potassium p-toluate.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the crude product from commercial heptane to yield pure p-methylbenzyl alcohol (typically 80–90% yield)[2].
Part 4: Quantitative Data Comparison
Summarizing the reaction metrics for various reducing systems to help you select the optimal conditions for your specific substrate.
Reducing System
Catalyst / Additive
Chemoselectivity Profile
Typical Yield
Common Byproducts
Crossed Cannizzaro (HCHO / KOH)
None
Highly specific to aldehydes; tolerates halogens, nitro
Optimizing solvent systems for the recrystallization of (5-Bromo-2-methoxy-4-methylphenyl)methanol
An In-Depth Technical Guide to Optimizing Solvent Systems for the Recrystallization of (5-Bromo-2-methoxy-4-methylphenyl)methanol Introduction Welcome to the Technical Support Center for the purification of (5-Bromo-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Optimizing Solvent Systems for the Recrystallization of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Introduction
Welcome to the Technical Support Center for the purification of (5-Bromo-2-methoxy-4-methylphenyl)methanol. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is critically dependent on the selection of an appropriate solvent system. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to overcome common challenges and optimize purification protocols for this specific molecule. We will delve into the underlying principles of solvent selection, provide step-by-step experimental protocols, and offer detailed troubleshooting solutions to ensure you achieve the highest possible purity and yield.
The hydroxyl group can engage in hydrogen bonding, increasing solubility in protic solvents. The aromatic ring and alkyl groups contribute non-polar character.
Physical Form
Solid
The compound is a solid at room temperature, making it a suitable candidate for recrystallization.
The molecule's structure features both polar (hydroxyl, methoxy) and non-polar (phenyl, methyl, bromo) regions. This amphiphilic nature suggests that single solvents of intermediate polarity or a mixed solvent system will likely be most effective for purification.
Frequently Asked Questions (FAQs)
Q1: What is the single most important characteristic of a good recrystallization solvent?A1: The ideal solvent must exhibit a steep solubility curve for the compound of interest. This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[2][3][4][5] This differential solubility is the driving force of the entire purification process, allowing for high recovery of the purified solid upon cooling.
Q2: How does the structure of (5-Bromo-2-methoxy-4-methylphenyl)methanol guide my solvent choice?A2: The principle of "like dissolves like" is paramount. Your molecule has a polar alcohol group, suggesting that polar solvents like ethanol or methanol could be effective.[4][5] However, the bulky, non-polar brominated aromatic ring means that purely non-polar solvents like hexane might not dissolve it even when hot, while highly polar solvents like water may not dissolve it at all. Therefore, solvents of intermediate polarity such as ethyl acetate or acetone, or mixed solvent systems like ethanol/water or ethyl acetate/hexane, are excellent starting points.[6]
Q3: Why would I use a mixed solvent system instead of a single solvent?A3: A mixed solvent system is ideal when no single solvent meets the criteria perfectly.[7] This is common for compounds like yours with mixed polarity. You might find it is very soluble in one solvent (a "good" or "soluble" solvent) even when cold, and insoluble in another (a "bad" or "anti-solvent"). By dissolving the compound in a minimum amount of the hot "good" solvent and then carefully adding the "bad" anti-solvent until the solution becomes cloudy (the saturation point), you can create an ideal environment for crystallization upon slow cooling.[8] A common and effective pair is an alcohol (good solvent) and water (bad solvent).[7]
Q4: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?A4: "Oiling out" occurs when the solid melts and comes out of solution as a liquid oil rather than a crystalline solid.[9] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when there is a high concentration of impurities depressing the melting point.[4][9] To fix this, you can try several strategies: reheat the solution to re-dissolve the oil and add a bit more of the "good" solvent to lower the saturation temperature, or switch to a solvent with a lower boiling point.[3] Ensuring very slow cooling can also favor crystal formation over oiling.
Troubleshooting Guide: From Common Problems to Proven Solutions
This section addresses specific issues you may encounter during the recrystallization process.
Problem
Probable Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent was used. This is the most common cause, keeping the compound fully dissolved even when cold.[9] 2. The solution is supersaturated. The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.[2]
1. Reduce Solvent Volume: Reheat the flask and gently boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.[9] 2. Induce Crystallization: Try scratching the inner wall of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for crystals to form. Alternatively, add a tiny "seed crystal" from a previous batch if available.[2]
Product "Oils Out"
1. The compound's melting point is below the solvent's boiling point. 2. Significant impurities are present , lowering the melting point of the mixture.[9] 3. The rate of cooling is too fast.
1. Adjust Solvent System: Reheat to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and cool again slowly.[3] 2. Change Solvents: Select a single or mixed solvent system with a lower boiling point.[3] 3. Slow Down Cooling: Insulate the flask by placing it on a wooden block or paper towels and covering it, allowing it to cool to room temperature over a longer period before moving to an ice bath.[7][9]
Very Low Yield of Crystals
1. Excessive solvent was used during dissolution.[2][9] 2. Premature crystallization occurred during a hot filtration step (if performed), resulting in product loss on the filter paper. 3. The crystals were washed with too much solvent , or the rinse solvent was not ice-cold, re-dissolving the product.[2]
1. Concentrate the Mother Liquor: If you still have the filtrate, you can recover more product by boiling off some solvent and cooling again.[9] 2. Use Minimum Solvent: In future attempts, use the absolute minimum amount of boiling solvent required to dissolve the solid.[2][7] 3. Optimize Washing: Always wash the collected crystals with a very small amount of ice-cold recrystallization solvent to minimize loss.[7]
Product is Still Impure
1. Crystallization occurred too rapidly. Fast cooling can trap impurities within the crystal lattice.[9] 2. The chosen solvent was not appropriate. The impurities may have similar solubility profiles to the desired compound in that specific solvent.
1. Re-recrystallize: Perform the recrystallization again, but ensure the cooling process is much slower.[3] 2. Select a Different Solvent: Go back to the solvent screening protocol and find a solvent system that better differentiates between your product and the impurities. The goal is for impurities to remain in the cold solvent.[3][5]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving common recrystallization issues.
Caption: A systematic workflow for screening and selecting an optimal solvent.
References
Recrystallization I. (n.d.). Retrieved March 11, 2026, from [Link]
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved March 11, 2026, from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved March 11, 2026, from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved March 11, 2026, from [Link]
PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
PubChemLite. (n.d.). (2-bromo-5-methoxy-4-methylphenyl)methanol. Retrieved March 11, 2026, from [Link]
Recrystallization1. (n.d.). Retrieved March 11, 2026, from [Link]
ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture? Retrieved March 11, 2026, from [Link]
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved March 11, 2026, from [Link]
SciSpace. (1997). Current issues in recrystallization: a review. Retrieved March 11, 2026, from [Link]
PMC. (2024, August 6). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved March 11, 2026, from [Link]
Google Patents. (n.d.). Solvent extraction process for recovery of aromatic hydrocarbons.
PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol. Retrieved March 11, 2026, from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved March 11, 2026, from [Link]
Preventing over-bromination in the synthesis of brominated aromatics
Welcome to the Technical Support Center for Advanced Aromatic Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the regioselective mo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Aromatic Synthesis. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals struggling with the regioselective monobromination of highly activated aromatic systems.
Here, we move beyond basic textbook reactions to address the practical, bench-top realities of electrophilic aromatic substitution (EAS), providing you with the mechanistic causality, troubleshooting frameworks, and self-validating protocols needed to completely eliminate over-bromination.
Part 1: The Mechanistic Causality of Over-Bromination
To prevent over-bromination, one must first understand the thermodynamic and kinetic forces driving it.
In an EAS reaction, electron-donating groups (EDGs) such as
−OH
,
−NH2
, or
−OR
increase the electron density of the aromatic ring via resonance (
+M
effect). This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the activation energy required for the electrophile (
Br+
) to form the intermediate arenium ion (σ-complex).
The Core Problem: When a single bromine atom is added, it deactivates the ring slightly through inductive electron withdrawal (
−I
effect). However, this weak deactivation is often vastly overpowered by the strong resonance donation of the primary EDG. Consequently, the activation barrier for a second or third bromination remains perilously low. If the local concentration of the electrophile is too high, or if the thermal energy in the system exceeds the activation barrier for polybromination, the reaction will cascade out of control, resulting in a statistical mixture of mono-, di-, and tri-brominated byproducts[1].
Part 2: Troubleshooting Guides & FAQs
Q1: I am using elemental bromine (
Br2
) in acetic acid to brominate an aniline derivative, but I isolate a mixture of mono-, di-, and tri-brominated products. How do I stop this cascade?A1: Elemental bromine is too aggressive for highly activated rings. The high concentration of active electrophile (
Br+
) outpaces the slight deactivation provided by the first bromine addition.
Solution: Switch to a milder brominating agent that acts as a "halogen reservoir," releasing active brominating species slowly. Copper(II) Bromide (
CuBr2
) functions as an efficient nuclear brominating agent for electron-rich aromatics at ambient temperature, selectively yielding monobrominated products without polybromination[2].
Q2: I switched to N-Bromosuccinimide (NBS), but I am still observing 15-20% dibrominated byproduct. What reaction parameters should I adjust?A2: If NBS is still causing over-bromination, the issue lies in reaction kinetics and local concentration gradients.
Solution:
Stoichiometry: Strictly limit NBS to 1.00 - 1.05 equivalents.
Temperature: Lower the temperature to
0∘C
or even
−78∘C
(especially for highly reactive heterocycles like pyrroles) to thermodynamically favor the lowest-energy transition state (monobromination) and freeze out the higher-energy polybromination pathways[3].
Addition Rate: Add NBS dropwise as a solution, or portion-wise as a solid over 30 minutes, ensuring the rate of electrophile consumption exceeds the rate of addition.
Q3: How does solvent choice impact the mono- vs. poly-bromination ratio with NBS?A3: Solvent polarity dictates the solubility of NBS and the stabilization of the polar transition state.
Solution: Non-polar solvents (like
CCl4
) keep NBS solubility extremely low (
<0.005 M
), ensuring a trickle-feed of active bromine[4]. Alternatively, using a Tetrabutylammonium Bromide (TBAB) melt can perfectly tune the nucleophilicity of the substrate while controlling the cleavage of the
N-Br
bond, resulting in pristine para-selective monobromination without the need for harsh conditions[5].
Q4: My substrate is extremely electron-rich (e.g., resorcinol). Even mild reagents like NBS at low temperatures over-brominate. What is the ultimate fallback?A4: When reagent and kinetic tuning fails, you must alter the substrate's intrinsic electronic profile.
Solution: Apply a protecting/deactivating group. Convert an amine (
−NH2
) to an acetamide (
−NHAc
) or a phenol (
−OH
) to an acetate (
−OAc
). The carbonyl group pulls electron density away from the heteroatom via resonance, dampening its ability to activate the aromatic ring. Post-bromination, the protecting group can be quantitatively cleaved.
Part 3: Reagent Selection & Quantitative Data
Selecting the correct brominating agent is the most critical variable in your experimental design. Use the following validated data matrix to match your substrate with the optimal reagent.
Brominating Agent
Relative Electrophilicity
Ideal Substrate Profile
Byproduct Risk (Over-bromination)
Typical Solvent System
Elemental
Br2
Very High
Deactivated rings (Nitro, Cyano)
Critical (Unsuitable for Phenols/Anilines)
Acetic Acid,
CH2Cl2
NBS
Moderate
Moderately to Highly activated rings
Low to Moderate (Requires temp control)
DMF, MeCN,
CCl4
CuBr2
Mild
Electron-rich (Phenols, Ethers, Anilines)
Very Low (Highly selective)
Acetonitrile (MeCN)
NBS in TBAB
Mild / Tuned
Highly activated aromatics
Very Low (Para-selective)
Neat (TBAB melt)
DBDMH
Moderate
General aromatics
Moderate
Water, MeCN
Part 4: Self-Validating Experimental Protocols
A robust protocol must include built-in validation steps to ensure the reaction is proceeding correctly before isolation.
Protocol A: Selective Monobromination using
CuBr2
[2]
Mechanism of Validation: The reaction progress can be visually tracked as the dark
CuBr2
is consumed and reduced.
Preparation: In an oven-dried flask, dissolve the electron-rich aromatic substrate (e.g., phenol or aniline,
2.0 mmol
) in dry Acetonitrile (
10 mL
).
Reagent Addition: Add
CuBr2
(
4.2 mmol
,
2.1 eq
) in one portion. The solution will appear dark/opaque.
Kinetic Control: Stir the mixture at room temperature. Monitor strictly via TLC (Hexanes/EtOAc) every 15 minutes.
Self-Validating Quench: Once the starting material is consumed, concentrate the mixture under reduced pressure. Quench with water and ethyl acetate (
10 mL
). Validation: Pass the mixture through a Celite® pad to remove copper salts; the resulting organic layer should be clear/pale, indicating successful removal of the heavy metal oxidant.
Isolation: Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and evaporate to yield the pure monobrominated product.
Protocol B: Mild Para-Bromination using NBS/TBAB[5]
Mechanism of Validation: The use of a thiosulfate quench guarantees the immediate destruction of any unreacted electrophile, physically preventing over-bromination during workup.
Preparation: Mix the activated aromatic compound (
1.0 mmol
) with Tetrabutylammonium Bromide (TBAB) (
1.0 mmol
) in a flask.
Reagent Addition: Add NBS (
1.05 mmol
) slowly to the mixture.
Reaction: Stir at room temperature. The free bromide ion in TBAB enhances the nucleophilicity of the substrate while mediating the
N-Br
bond cleavage.
Self-Validating Quench: After complete conversion (usually 1-2 hours via TLC), add a saturated aqueous solution of Sodium Thiosulfate (
Na2S2O3
). Validation: Any residual yellow/orange tint from active bromine species will instantly turn colorless, confirming the reaction is safely arrested.
Isolation: Extract with diethyl ether, wash with water, dry, and concentrate.
Part 5: Mechanistic & Workflow Visualizations
Caption: Mechanistic pathway of EAS highlighting the kinetic interventions required to arrest polybromination.
Caption: Step-by-step experimental workflow for the selective monobromination of activated aromatics.
Part 6: References
Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides
Source: PMC / NIH
URL:
Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds
Source: Synthetic Communications (Taylor & Francis)
URL:
Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide
Source: Synthesis (Organic Chemistry Portal)
URL:
Overcoming over-bromination in pyrrole synthesis
Source: BenchChem Technical Support
URL:
Reactivity of NBS and Solvent Effects
Source: Chemistry Stack Exchange
URL:
Technical Support Center: Work-up and Purification of (5-Bromo-2-methoxy-4-methylphenyl)methanol Reactions
Welcome to the technical support center for (5-Bromo-2-methoxy-4-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical soluti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (5-Bromo-2-methoxy-4-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the critical work-up and purification stages of reactions involving this versatile intermediate. The unique substitution pattern of this benzylic alcohol presents specific challenges and opportunities in synthesis, which this guide will address in a direct question-and-answer format.
Part 1: Foundational Knowledge: Physicochemical Properties
A thorough understanding of your compound's properties is the bedrock of a successful work-up strategy. The characteristics of (5-Bromo-2-methoxy-4-methylphenyl)methanol dictate its behavior in different solvent systems and its potential interactions with reagents.
Table 1: Physicochemical Properties of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Soluble in methanol, ethanol, ethyl acetate, dichloromethane (DCM), chloroform, and acetone. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water.
Stable under standard conditions.[4] As a benzylic alcohol, it can be sensitive to strong acids (potential for ether formation) or oxidants.[5][6]
Part 2: General Aqueous Work-up Procedures: FAQs
Most reactions require a standard aqueous work-up to remove inorganic salts, water-soluble reagents, and byproducts before purification.
Q1: What is a standard extraction procedure for a reaction mixture containing this compound?
A standard liquid-liquid extraction is typically effective.
Step-by-Step Protocol: General Extraction
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. Cautiously quench the reaction by adding water or a suitable aqueous solution (e.g., saturated ammonium chloride).
Solvent Addition: Dilute the quenched mixture with an organic solvent in which your product has high solubility and is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure. Allow the layers to separate fully.
Extraction: Drain the organic layer. Add a fresh portion of the organic solvent to the aqueous layer, shake, and separate again. Repeat this process 2-3 times to maximize the recovery of your product.
Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with water and then with saturated sodium chloride solution (brine) to remove residual water.[7]
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[8]
Caption: General Aqueous Work-up Workflow.
Part 3: Troubleshooting for Specific Reaction Types
The work-up procedure must be tailored to the specific reaction performed. Below are guides for common transformations involving (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Scenario A: Suzuki-Miyaura Cross-Coupling (Utilizing the Bromo Group)
In this reaction, the aryl bromide is coupled with a boronic acid or ester. The work-up must address the removal of the palladium catalyst, excess boronic acid, and the inorganic base.
Q2: My crude product is a black, oily solid after a Suzuki coupling. How do I remove the palladium catalyst?
Palladium catalyst residues are a common issue.
Primary Solution: After the initial extraction, pass the concentrated crude product through a short plug of silica gel or Celite®. Dissolve the crude material in a minimal amount of DCM or the eluent you plan to use for chromatography and filter it through the plug, washing with additional solvent. This often traps the fine black palladium particles.
Alternative: If the product is stable to it, washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can sometimes help complex and remove palladium.
Q3: TLC analysis shows a byproduct with a similar Rf to my desired coupled product. I suspect it's the boronic acid homocoupling product. How can I remove it?
Boronic acid homocoupling is a frequent side reaction, especially if oxygen was not rigorously excluded.[9]
pH-Based Wash: Many boronic acids and their homocoupled byproducts can be removed with a basic wash. During the work-up, wash the organic layer with 1M NaOH solution. This deprotonates any remaining boronic acid, making it water-soluble. Be cautious if your final product has acidic or base-sensitive functional groups.
Chromatography: If a basic wash is not feasible or is ineffective, careful column chromatography is the most reliable method.[7] A slight difference in polarity is often sufficient for separation.
Technical Support Center: Scale-Up Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) from the bench to the pilot plant introduces significant thermal, chem...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) from the bench to the pilot plant introduces significant thermal, chemoselective, and regioselective challenges. This guide is engineered for drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and actionable data to ensure process safety and high-yield reproducibility.
Process Architecture
The synthesis relies on a highly controlled two-step sequence: an electrophilic aromatic bromination followed by a chemoselective hydride reduction.
Two-step scale-up synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Module 1: Regioselective Bromination (Step 1)
Troubleshooting & FAQs
Q: Why is bromination exclusive to the 5-position, and how do we prevent 3-bromo or dibromo impurities at scale?Causality: The regioselectivity is dictated by the competing electronic effects of the starting material, 2-methoxy-4-methylbenzaldehyde. The methoxy (-OCH₃) group is a powerful
π
-donor, strongly activating the ortho and para positions. The methyl (-CH₃) group is a weaker
σ
-donor. Position 5 is para to the methoxy group and ortho to the methyl group, making it the most electronically enriched site. Position 3 is sterically hindered by the adjacent formyl group. By maintaining strict temperature control (0–10 °C), electrophilic aromatic bromination is highly regioselective for the 5-position, suppressing over-bromination ()[1].
Q: Why do we mandate NBS over liquid Br₂ for pilot-scale batches?Causality: Liquid bromine (Br₂) is highly exothermic and generates stoichiometric hydrogen bromide (HBr) gas, requiring complex scrubbing infrastructure. N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) provides a controlled, low steady-state concentration of electrophilic bromine. This mitigates thermal runaway and significantly improves the impurity profile by preventing localized concentration spikes that lead to dibromination ()[2] and ()[3].
Quantitative Data: Brominating Agents at Scale
Reagent
Exotherm Potential
Regioselectivity (5-Bromo)
Dibromination Risk
Byproduct Management
Liquid Br₂
Very High (
Δ
H > -100 kJ/mol)
Moderate (~80%)
High (>10%)
Requires HBr scrubbing
NBS in DMF
Low-Moderate (Controlled)
Excellent (>95%)
Low (<2%)
Succinimide waste (water soluble)
Self-Validating Protocol: Scale-Up Bromination
Objective: Synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde.
Preparation: Charge a jacketed reactor with 2-methoxy-4-methylbenzaldehyde (1.0 eq) and anhydrous DMF (5 volumes). Set the chiller to maintain an internal temperature of 0–5 °C.
Reagent Dosing: Dissolve NBS (1.05 eq) in DMF (3 volumes) in a separate dosing vessel. Add the NBS solution dropwise over 2–3 hours.
Self-Validation Checkpoint 1 (Thermal): Monitor the internal thermocouple. If the temperature exceeds 10 °C, the dosing pump must automatically pause. Thermal spikes correlate directly with the formation of the dibrominated impurity.
Reaction: Stir for 12 hours at room temperature.
Self-Validation Checkpoint 2 (Analytical): Pull a 1 mL aliquot, dilute in MeCN, and run a rapid LC-MS. The target mass (m/z ~229/231) must constitute >95% AUC. If a peak at m/z ~307/309 (dibromination) exceeds 2%, halt any further NBS addition.
Workup: Quench by reverse-transferring the mixture into ice water (15 volumes) to precipitate the intermediate. Filter, wash with cold water to remove succinimide, and dry under vacuum ()[4].
Decision matrix for resolving thermal and regioselectivity failures during bromination.
Module 2: Chemoselective Reduction (Step 2)
Troubleshooting & FAQs
Q: How do we prevent hydrodebromination during the reduction step?Causality: The newly formed aryl-bromide bond is susceptible to cleavage (hydrodebromination) if harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) are used. Sodium borohydride (NaBH₄) in methanol is chemoselective; it acts as a mild nucleophilic hydride source that rapidly reduces the highly electrophilic formyl group to the corresponding methanol without disturbing the halogen ()[4].
Q: How is hydrogen gas evolution managed during the NaBH₄ quench at scale?Causality: Unreacted NaBH₄ reacts violently with water and acids to release H₂ gas. At scale, adding water directly to the reactor (forward quench) causes uncontrollable gas evolution and foaming. The process must utilize a reverse quench—dosing the reaction mixture into a larger volume of cold aqueous acetic acid. This ensures the H₂ evolution rate is strictly governed by the mechanical transfer rate.
Quantitative Data: Reduction Quenching Strategies
Quenching Method
H₂ Evolution Rate
Emulsion Risk
Yield Impact
Scalability Rating
Direct Water Addition
Violent / Uncontrolled
High
Product Hydrolysis
Poor (High Risk)
Reverse Quench (10% AcOH)
Controlled (Transfer-rate dependent)
Low
Excellent (>90%)
Excellent (Standard)
Self-Validating Protocol: Scale-Up Reduction
Objective: Synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Preparation: Charge a reactor with 5-bromo-2-methoxy-4-methylbenzaldehyde (1.0 eq) and Methanol (8 volumes). Cool to 0 °C.
Reduction: Add NaBH₄ (0.6 eq) portion-wise via a solid addition funnel over 1 hour. Ensure the reactor is continuously swept with N₂ and vented to a scrubber.
Self-Validation Checkpoint 3 (Conversion): Stir at 0–5 °C for 2 hours. Perform TLC/HPLC analysis. The aldehyde peak must be <1% AUC before proceeding to the quench.
Quench: Slowly transfer the reaction mixture into a second receiving vessel containing a 10% aqueous acetic acid solution (10 volumes) pre-cooled to 0 °C.
Self-Validation Checkpoint 4 (Pressure/Safety): During the transfer, monitor the internal temperature and pressure of the receiving vessel. The temperature must not exceed 15 °C. If gas evolution exceeds the exhaust system's CFM capacity, the transfer valve must interlock and pause.
Isolation: Extract with Ethyl Acetate (3 x 5 volumes), wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the target (5-Bromo-2-methoxy-4-methylphenyl)methanol ()[4].
Beyond NBS: Advanced and Alternative Reagents for the Selective Bromination of Phenols
As a Senior Application Scientist, I frequently encounter the limitations of N-bromosuccinimide (NBS) when designing synthetic routes for highly activated aromatic systems like phenols. While NBS is a staple bench reagen...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the limitations of N-bromosuccinimide (NBS) when designing synthetic routes for highly activated aromatic systems like phenols. While NBS is a staple bench reagent, its propensity to trigger radical side reactions, induce polybromination, and generate succinimide waste often necessitates the exploration of more precise and sustainable alternatives[1].
The bromination of phenols requires careful tuning of the electrophilic species (Br⁺ vs. Br₂) and the microenvironment of the transition state. This guide objectively compares the performance of NBS against four advanced alternative reagents, providing the mechanistic causality and self-validating protocols necessary to optimize your halogenation workflows.
Comparative Performance Matrix
To select the appropriate reagent, one must balance atom economy, desired regioselectivity, and the functional group tolerance of the substrate. The table below summarizes the operational metrics of each system.
Reagent System
Key Advantage
Regioselectivity
Active Br Equivalents
Byproduct / Waste
Ideal Substrate Profile
NBS (Baseline)
Broad availability
Mixed (Solvent dependent)
1
Succinimide
Simple aromatics, benzylic positions
DBDMH
High atom economy
Ortho-selective
2
5,5-Dimethylhydantoin
Electron-rich phenols, polyphenols
TBATB
Mild, easy handling
Para-selective
1 (from tribromide)
TBABr (Water-soluble)
Phenols requiring strict mono-bromination
NaBr / H₂O₂
Zero toxic waste
Mixed
1 (Generated in situ)
Water
Scalable, green chemistry applications
PIDA–AlBr₃
Functional group tolerance
Highly selective
1 (via I(III) intermediate)
Iodobenzene, Al salts
Complex naphthols, late-stage functionalization
Reagent Selection Workflow
Use the following decision matrix to determine the optimal brominating agent based on your primary synthetic goal.
Caption: Decision tree for selecting phenol bromination reagents based on regioselectivity and substrate complexity.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Atom-Economic Choice
DBDMH is a highly efficient bifunctional reagent that provides two equivalents of electrophilic bromine per molecule[2].
Mechanistic Causality: When used in non-polar solvents (e.g., chloroform or 1,4-dioxane), DBDMH suppresses radical pathways and favors ionic electrophilic aromatic substitution. The controlled release of Br⁺ heavily directs bromination to the ortho-position of phenols and polyphenols (such as methyl gallates)[2][3].
Dissolve the phenol derivative (1.0 mmol) in 1,4-dioxane (5 mL).
Add DBDMH (0.52 mmol) portion-wise at 0 °C, then allow warming to room temperature.
Causality: Using exactly 0.52 equivalents leverages the 100% atom economy of DBDMH (providing ~1.04 equivalents of active Br⁺). This slight excess ensures complete monobromination while strictly starving the reaction of excess oxidant to prevent dibromination[3].
Stir for 1–2 hours. Monitor via TLC.
Quench with aqueous sodium sulfite to neutralize trace unreacted electrophiles.
Extract with ethyl acetate. The byproduct (5,5-dimethylhydantoin) is highly water-soluble and is cleanly removed in the aqueous wash.
Tetrabutylammonium Tribromide (TBATB): The Para-Selective Solid
TBATB is a stable, weighable crystalline solid that bypasses the hazards of liquid Br₂ while offering superior regiocontrol[4].
Mechanistic Causality: TBATB acts as a controlled-release source of the tribromide ion (Br₃⁻). The bulky tetrabutylammonium cation creates a sterically demanding microenvironment during the electrophilic attack. This steric shielding strongly disfavors bromination at the crowded ortho-positions, directing the incoming electrophile almost exclusively to the less hindered para-position[4].
Dissolve the phenol (1.0 mmol) in a methanol/water mixture (5 mL).
Add TBATB (1.05 mmol) in one portion at room temperature.
Stir for 1–2 hours.
Self-Validation: The reaction is visually self-indicating. The deep orange/red color of the tribromide ion will gradually fade to pale yellow or colorless as the active bromine is consumed by the phenol.
Wash with water to remove the water-soluble tetrabutylammonium bromide (TBABr) byproduct, dry the organic layer, and evaporate to yield the para-brominated phenol.
The NaBr / H₂O₂ System: The Green Chemistry Standard
For scalable and environmentally conscious synthesis, the combination of sodium bromide and hydrogen peroxide in aqueous media is unparalleled[5][6].
Caption: Mechanistic pathway of green bromination using the NaBr/H₂O₂ system.
Mechanistic Causality: H₂O₂ oxidizes the benign Br⁻ ion into hypobromous acid (HOBr) or Br₂ in situ. Using water as the sole solvent exploits the hydrophobic effect; the non-polar organic substrates aggregate, locally increasing concentration and accelerating the reaction rate without the need for metal catalysts[5].
Self-Validating Protocol (Green Bromination):
Suspend the phenol (1.0 mmol) and NaBr (1.1 mmol) in distilled water (5 mL).
Slowly add 30% aqueous H₂O₂ (1.2 mmol) dropwise over 10 minutes at 0–5 °C.
Causality: Dropwise addition controls the exothermic oxidation and prevents the over-generation of Br₂, which could lead to runaway polybromination.
Allow the reaction to warm to room temperature and stir for 3 hours.
Self-Validation: The precipitation of the hydrophobic bromophenol from the aqueous phase visually confirms conversion and drives the equilibrium forward. Filter the solid directly, bypassing organic solvent extraction entirely[6].
PIDA–AlBr₃ System: The I(III)-Mediated Powerhouse
For highly complex, late-stage functionalization of sensitive phenols and naphthols, traditional oxidants often cause degradation. The PIDA (Phenyliodine(III) diacetate) and AlBr₃ system offers an exceptionally mild alternative[7].
Mechanistic Causality: PIDA and AlBr₃ react to form PhI(OAc)Br. This generates a mild but highly electrophilic I(III) reagent that transfers bromine with high precision, tolerating sensitive functional groups that would otherwise be destroyed by NBS or Br₂[7].
In an open flask, dissolve the complex phenol or naphthol (1.0 mmol) in acetonitrile (5 mL).
Add PIDA (1.2 mmol) followed by AlBr₃ (2.4 mmol) at 23 °C.
Causality: The 1:2 stoichiometry is critical. AlBr₃ serves a dual purpose: it acts as the bromide source and as a Lewis acid to activate PIDA, facilitating the ligand exchange that generates the active PhI(OAc)Br intermediate[7].
Stir for 30–60 minutes under ambient conditions.
Quench with saturated aqueous NaHCO₃.
Self-Validation: The quenching step neutralizes the aluminum salts, which immediately precipitate as white aluminum hydroxide, visually signaling the successful termination of the reaction.
Extract with dichloromethane and purify via silica gel chromatography.
References
Bromination of para-substituted phenols using the H2O2-HBr system or NBS in water as a reaction medium.
Source: ResearchGate
URL:5
Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system.
Source: RSC Publishing
URL:7
Technical Support Center: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Reactions.
Source: Benchchem
URL:3
Modern Approaches to Green Bromination for a Sustainable Future.
Source: Engineered Science Publisher
URL:6
1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols.
Source: ResearchGate
URL:2
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
Source: PMC (NIH)
URL:8
Selective para-bromination of phenols using tetrabutylammonium tribromide.
Source: J-GLOBAL (Japan Science and Technology Agency)
URL:4
Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
Source: ChemRxiv
URL:1
Comparative analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol and related analogues
An in-depth comparative analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2)[1] and its structural analogues reveals critical insights into how subtle functional group modifications impact synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS 1492320-95-2)[1] and its structural analogues reveals critical insights into how subtle functional group modifications impact synthetic utility. As a highly functionalized benzyl alcohol derivative, this compound serves as a versatile building block in pharmaceutical intermediate development, fragment-based drug discovery, and materials science[].
This guide objectively evaluates the target compound against two closely related analogues, focusing on electronic effects, steric hindrance, and performance in two foundational workflows: Pd-catalyzed Suzuki-Miyaura cross-coupling and selective benzylic oxidation.
Structural Rationale & Causality
To understand the performance of (5-Bromo-2-methoxy-4-methylphenyl)methanol, we must analyze its specific substitution pattern:
The Bromo Group (C5): Serves as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[3].
The Methoxy Group (C2): Acts as a strong electron-donating group (EDG) via resonance. Its ortho relationship to the benzylic alcohol and meta relationship to the bromo group significantly enriches the electron density of the aromatic ring.
The Methyl Group (C4): Provides mild electron donation via hyperconjugation and adds lipophilicity. Crucially, its position ortho to the bromo group introduces specific steric parameters that influence the oxidative addition step in catalytic cycles[4].
Analogue A: 5-Bromo-2-methoxybenzyl alcohol (Lacks the C4-methyl group)
Analogue B: (5-Bromo-2,3-dimethoxyphenyl)methanol[5] (Replaces the C4-methyl with a bulky C3-methoxy group)
Electronic & Steric Causality in Reactivity
In Suzuki-Miyaura couplings , the rate-determining step is typically the oxidative addition of the aryl bromide to the Pd(0) species. Electron-rich aryl bromides (due to methoxy/methyl groups) generally undergo slower oxidative addition compared to electron-deficient ones[3]. However, the Target Compound strikes an optimal balance: the C4-methyl group provides enough steric shielding to prevent unwanted side reactions without severely hindering the Pd insertion, unlike Analogue B, where the adjacent di-methoxy system creates significant steric bulk[5].
In benzylic oxidations , the presence of EDGs (methoxy and methyl) stabilizes the incipient positive charge at the benzylic carbon during the transition state, accelerating the oxidation to the corresponding benzaldehyde compared to unsubstituted benzyl alcohols[6][7].
Comparative Performance Data
The following table synthesizes the quantitative performance of these building blocks across standardized experimental conditions.
Divergent synthetic utility of the target compound via oxidation and cross-coupling pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.
This protocol leverages the bromo substituent. The choice of Pd(dppf)Cl2 is deliberate; its bidentate nature prevents catalyst deactivation and efficiently handles the mild steric bulk of the ortho-methyl group[3][4].
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask under inert atmosphere (N2), add (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K2CO3 (2.5 mmol).
Catalyst Loading: Add Pd(dppf)Cl2 (0.02 mmol, 2 mol%). Causality check: The low catalyst loading is sufficient due to the high turnover number associated with this specific ligand-substrate pairing.
Solvent Addition: Inject degassed 1,4-Dioxane/H2O (4:1 v/v, 5 mL). The inclusion of water is critical for the activation of the boronic acid via the formation of a boronate complex.
Reaction: Heat the mixture to 80°C for 4 hours with vigorous stirring.
Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the starting material (m/z ~231)[1]. The reaction is complete when the starting material peak is <2%.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl product.
Standardized high-throughput workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Protocol B: Green Selective Oxidation to Benzaldehyde
This protocol targets the benzylic alcohol. Traditional oxidations (e.g., Swern, PCC) generate toxic byproducts. This protocol utilizes aqueous Hydrogen Peroxide (H2O2) as a green oxidant, which generates only water as a byproduct[6].
Step-by-Step Methodology:
Setup: In a round-bottom flask, dissolve (5-Bromo-2-methoxy-4-methylphenyl)methanol (1.0 mmol) in 2 mL of ethanol.
Catalyst & Oxidant: Add a magnetic heterogeneous catalyst (e.g., Fe3O4@CS/La(OH)3, 50 mg) followed by the slow dropwise addition of 30% aqueous H2O2 (3.0 mmol)[7].
Reaction: Stir the mixture at 50°C. Causality check: The electron-donating methoxy and methyl groups stabilize the transition state, allowing this reaction to proceed rapidly (typically <2 hours) without over-oxidation to the benzoic acid.
Validation Checkpoint: Spot on TLC (UV active). The product benzaldehyde will run higher (less polar) than the starting alcohol.
Workup: Apply an external magnet to the flask to immobilize the nanocatalyst. Decant the liquid phase[7].
Isolation: Extract the liquid phase with dichloromethane, wash with water, dry, and evaporate to yield the highly pure 5-bromo-2-methoxy-4-methylbenzaldehyde.
Conclusion
While all three analogues serve as excellent building blocks, (5-Bromo-2-methoxy-4-methylphenyl)methanol offers a superior balance of steric tunability and electronic activation. Its C4-methyl group provides a distinct advantage in controlling the trajectory of cross-coupling reactions while maintaining high yields in green oxidation protocols, making it an optimal choice for complex API synthesis and advanced materials development.
References
MDPI: Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview
Source: mdpi.com
URL: [Link]
PMC (NIH): La(OH)3 nanoparticles immobilized on Fe3O4@chitosan composites as novel magnetic nanocatalysts for sonochemical oxidation of benzyl alcohol to benzaldehyde
Source: nih.gov
URL:[Link]
ChemRxiv: Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings
Source: chemrxiv.org
URL: [Link]
Spectroscopic Profiling of Halogenated Phenyl Methanols: A Comparative Guide to Fluoro- vs. Bromo-Substituted Derivatives
Halogenated phenyl methanols (benzyl alcohols) are ubiquitous building blocks in medicinal chemistry, agrochemicals, and materials science. The substitution of a hydrogen atom with a halogen on the aromatic ring fundamen...
Author: BenchChem Technical Support Team. Date: March 2026
Halogenated phenyl methanols (benzyl alcohols) are ubiquitous building blocks in medicinal chemistry, agrochemicals, and materials science. The substitution of a hydrogen atom with a halogen on the aromatic ring fundamentally alters the molecule's electron density, steric profile, and intermolecular interactions. For drug development professionals and analytical chemists, differentiating these derivatives rapidly and accurately is critical.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of fluoro-substituted versus bromo-substituted phenyl methanols, detailing the mechanistic causality behind their analytical differences and outlining self-validating experimental protocols.
Mechanistic Causality in Spectroscopic Shifts
The distinct spectroscopic profiles of fluoro- and bromo-benzyl alcohols stem from the fundamental quantum mechanical and physical differences between the fluorine and bromine atoms.
Fluoro-Substitution (-F): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+M effect). Crucially for NMR spectroscopy, the
19F
nucleus has a spin of
1/2
and 100% natural abundance, leading to complex scalar coupling (
J
-coupling) with both
1H
and
13C
nuclei[1].
Bromo-Substitution (-Br): Bromine is significantly larger and more polarizable. Its lower electronegativity results in a weaker -I effect. In
13C
NMR, bromine induces a "heavy atom effect," shielding the directly attached ipso-carbon. In mass spectrometry, bromine's natural isotopic distribution (
79Br
and
81Br
in a ~1:1 ratio) provides an unmistakable diagnostic signature [2].
Conformational and Hydrogen Bonding Effects: The position of the halogen dictates molecular geometry. Ortho-halogenation introduces transient chirality and intramolecular
OH⋯X
hydrogen bonding. Recent infrared spectroscopy studies in supersonic jet expansions demonstrate that ortho-halogenated benzyl alcohols strongly favor conformations with an internal
OH⋯X
contact, which significantly shifts the O-H stretching frequency compared to their meta or para counterparts [3].
Caption: Logical mapping of halogen substitution effects on spectroscopic profiles.
Quantitative Spectroscopic Comparison
To illustrate these mechanistic differences, Table 1 summarizes the quantitative spectroscopic markers for two standard isomers: 4-Fluorobenzyl alcohol and 4-Bromobenzyl alcohol .
Table 1: Key Spectroscopic Markers and Mechanistic Rationale
Analytical Technique
4-Fluorobenzyl Alcohol
4-Bromobenzyl Alcohol
Mechanistic Rationale
1H
NMR (400 MHz)
Complex multiplets for aromatic protons due to
3JHF
and
4JHF
coupling.
First-order AA'BB' splitting system for the para-substituted aromatic ring.
19F
(spin 1/2) couples with
1H
; Bromine nuclei are quadrupolar and do not cause scalar coupling.
13C
NMR (100 MHz)
C-F carbon split into a large doublet (
1JCF≈245
Hz). Ortho carbons show
2JCF≈21
Hz.
C-Br carbon appears as a singlet, heavily shielded (~121 ppm).
Direct C-F scalar coupling dominates the spectrum; Bromine induces shielding via spin-orbit (heavy atom) effects.
19F
NMR (376 MHz)
Distinct signal at
≈−115
ppm (multiplet if
1H
is not decoupled).
N/A
Direct observation of the fluorinated environment provides absolute structural confirmation.
FT-IR Spectroscopy
Strong, sharp C-F stretching band at 1000–1400 cm⁻¹ .
Strong C-Br stretching band at 500–600 cm⁻¹ .
Bond strength and reduced mass dictate vibrational frequency (Hooke's Law).
GC-MS (EI)
Molecular ion (
M+
) at m/z 126 (single major isotopologue).
Molecular ion (
M+
) at m/z 186 and 188 in a ~1:1 ratio.
Bromine's natural isotopic distribution (
79Br
50.69% /
81Br
49.31%)[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, data acquisition must follow a self-validating workflow. The following protocol outlines the optimal methodology for characterizing halogenated phenyl methanols, ensuring that each analytical step verifies the assumptions of the previous one.
Action: Dissolve 15-20 mg of the benzyl alcohol derivative in 0.6 mL of anhydrous
CDCl3
(stored over molecular sieves).
Causality: Trace water accelerates hydroxyl proton exchange. Using anhydrous solvent prevents the -OH signal from broadening into the baseline, preserving its integration and potential long-range coupling information.
Step 2: GC-MS Isotope Profiling (The Checkpoint)
Action: Inject 1
μ
L of a dilute sample into a GC-MS equipped with an Electron Ionization (EI) source.
Causality: Before attempting complex NMR interpretation, MS provides an immediate, self-validating checkpoint. The presence of a 1:1 doublet at the molecular ion mass instantly confirms a mono-bromo derivative [4]. A single molecular ion peak confirms the fluoro-derivative[1].
Step 3: NMR Acquisition (
1H
,
13C
,
19F
)
Action: Acquire standard
1H
and
13C
spectra. For fluoro-derivatives, acquire a
19F
spectrum with
1H
decoupling (
19F{1H}
) and a second spectrum without decoupling.
Causality: Comparing the decoupled and coupled
19F
spectra isolates heteronuclear coupling constants. The multiplicity of the coupled
19F
signal directly reveals the number of adjacent protons, unequivocally confirming the regiochemistry (ortho, meta, or para) of the substitution.
Step 4: ATR-FTIR Analysis
Action: Place the neat sample on a Diamond ATR crystal. Acquire 32 scans from 4000 to 400 cm⁻¹.
Causality: Analyze the fingerprint region to distinguish the C-F stretch (high frequency) from the C-Br stretch (low frequency). Furthermore, examine the O-H stretch region (3200-3500 cm⁻¹). A shift to lower wavenumbers in ortho-halogenated samples validates the presence of intramolecular
OH⋯X
hydrogen bonding [3].
Caption: Step-by-step multiparametric workflow for spectroscopic validation.
Implications for Drug Development
The ability to spectroscopically differentiate these halogens is vital for structure-activity relationship (SAR) studies.
Fluoro-substitution is frequently employed to block metabolically labile sites (e.g., preventing CYP450 oxidation) and modulate the pKa of adjacent functional groups without adding significant steric bulk. The robust C-F bond and its distinct
19F
NMR signature make it an excellent tracer for in vivo and in vitro metabolic tracking.
Bromo-substitution is rarely a final feature in modern therapeutics due to metabolic toxicity concerns, but bromo-benzyl alcohols are premier synthetic intermediates. The heavy bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). Tracking the disappearance of the characteristic m/z 186/188 isotopic doublet in MS, or the C-Br stretch in IR, allows chemists to monitor reaction kinetics and confirm complete conversion.
By understanding the causality behind these spectroscopic shifts, researchers can design more robust analytical workflows, ensuring high-fidelity structural elucidation during the drug development lifecycle.
References
National Center for Biotechnology Information (PubChem). "3-Fluorobenzylic alcohol | C7H7FO | CID 68008". nih.gov.
National Center for Biotechnology Information (PubChem). "4-Bromobenzyl alcohol | C7H7BrO | CID 70119". nih.gov.
RSC Publishing. "Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation". rsc.org.
ResearchGate. "SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES". researchgate.net.
Comparative
Advanced HPLC Purity Assessment of Synthesized (5-Bromo-2-methoxy-4-methylphenyl)methanol: A Column Selectivity Comparison Guide
Introduction (5-Bromo-2-methoxy-4-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative frequently utilized as a critical building block in pharmaceutical development and organic synthesis. Assessing...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(5-Bromo-2-methoxy-4-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative frequently utilized as a critical building block in pharmaceutical development and organic synthesis. Assessing the purity of this synthesized compound presents a unique chromatographic challenge. The synthetic pathways—often involving the reduction of the corresponding benzaldehyde or the selective bromination of an aromatic precursor—inevitably generate structurally similar by-products. These include unreacted starting materials, des-bromo impurities, over-brominated species, and, most problematically, positional regioisomers.
Because these impurities share nearly identical molecular weights and lipophilicities with the target analyte, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution. This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl columns, providing a self-validating methodology and mechanistic rationale for optimizing the purity assessment of halogenated aromatic compounds.
Mechanistic Rationale: Overcoming the Limitations of C18
Standard C18 (Octadecylsilane) columns separate analytes almost exclusively based on hydrophobic dispersion forces. When analyzing halogenated aromatic positional isomers, the difference in hydrophobic surface area is negligible, resulting in critical pair co-elution.
To achieve separation, we must exploit orthogonal retention mechanisms. Phenyl-Hexyl stationary phases are particularly well suited for the separation of halogenated and aromatic compounds[1]. They offer three distinct advantages over C18:
π−π
Interactions : The electron-rich phenyl ring of the stationary phase interacts with the
π
system of the analyte. The bromine atom on the target compound alters the local electron density of the aromatic ring, creating a unique dipole that the Phenyl-Hexyl phase can distinguish.
Dipole-Dipole Interactions : Halogenated aromatics induce strong dipole moments. The Phenyl-Hexyl phase acts as a Lewis base, selectively retaining molecules based on their electron-withdrawing substituents.
Shape Selectivity : The rigid, planar structure of the phenyl phase offers enhanced steric recognition for positional isomers.
Critical Solvent Selection (The Causality of Methanol):
To successfully leverage a Phenyl-Hexyl column, the choice of organic modifier is paramount. Acetonitrile (ACN) contains a cyano group with its own
π
-bond, which competes with the analyte for the stationary phase's phenyl rings, effectively suppressing
π−π
interactions[2]. Therefore, Methanol (MeOH) must be used as the organic modifier to maximize the selectivity differences and enhance the
π−π
interactions between the stationary phase and the aromatic analyte[2].
Experimental Workflow
HPLC method development workflow for halogenated benzyl alcohol purity assessment.
Self-Validating Methodology
To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Testing (SST) gate. The use of acidified water/organic gradients is a proven standard for separating polar benzyl alcohol derivatives from their less polar precursors[3].
Step 1: Mobile Phase Preparation
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid ensures the hydroxyl group of the benzyl alcohol remains fully protonated, preventing secondary interactions with residual silanols on the column that cause peak tailing).
Mobile Phase B : 100% LC-MS grade Methanol.
Step 2: Sample Preparation
Diluent : 50:50 Water:Methanol.
Concentration : 1.0 mg/mL of the crude synthesized sample.
Filtration : Pass through a 0.22 µm PTFE syringe filter to remove particulate matter and protect the column frit.
Step 3: Chromatographic Conditions
Columns Evaluated :
Column A: Standard C18 (150 x 4.6 mm, 3.5 µm)
Column B: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Flow Rate : 1.0 mL/min.
Injection Volume : 5 µL.
Column Temperature : 30°C. (Causality: Strict temperature control is vital, as
π−π
interactions are highly enthalpy-dependent and fluctuate with temperature variations).
Detection : UV Diode Array Detector (DAD) extracted at 230 nm and 254 nm.
Gradient Program : 40% B to 85% B over 15 minutes, hold for 3 minutes, return to 40% B.
Step 4: System Suitability Testing (SST)
Before analyzing the crude sample, the system must validate itself against the following criteria using a known standard mixture:
Blank Injection : No interfering peaks at the retention time of the target compound.
Resolution (
Rs
) : > 2.0 between the target compound and the critical regioisomer impurity.
Tailing Factor (
Tf
) : < 1.5 for the target peak.
Precision : Relative Standard Deviation (RSD) < 2.0% for peak area over 5 replicate injections.
Comparative Performance Data
The following table summarizes the quantitative chromatographic data obtained from the crude synthesis mixture, comparing the separation efficiency of the C18 column versus the Phenyl-Hexyl column.
Analyte / Impurity
Relative Polarity
C18 RT (min)
C18 Resolution (
Rs
)
Phenyl-Hexyl RT (min)
Phenyl-Hexyl Resolution (
Rs
)
Des-bromo Impurity
High
4.21
N/A
3.85
N/A
Target Compound
Medium
6.54
8.4
7.22
11.5
Regioisomer Impurity
Medium
6.81
0.9 (Fail)
8.15
3.2 (Pass)
Unreacted Aldehyde
Low
8.50
5.1
9.40
4.1
Over-brominated Impurity
Very Low
11.25
7.8
13.55
10.8
Discussion & Causality Analysis
The experimental data reveals stark differences in column selectivity, directly attributable to the underlying chemical mechanisms:
Resolution of the Critical Pair (Regioisomer): On the C18 column, the target compound and its regioisomer co-eluted (
Rs
= 0.9), failing the >1.5 baseline resolution criteria. Because their hydrophobic surface areas are virtually identical, C18 cannot distinguish them. Conversely, the Phenyl-Hexyl column achieved excellent baseline resolution (
Rs
= 3.2). The specific position of the bromine atom alters the local electron density of the aromatic ring, leading to differing
π−π
interaction strengths with the stationary phase.
Retention Time Shifts: Notice that the Des-bromo impurity eluted faster on the Phenyl-Hexyl column (3.85 min) than on the C18 (4.21 min). Because it lacks the heavy, polarizable bromine atom, it cannot participate strongly in halogen-
π
interactions. In contrast, the Target Compound and the Over-brominated Impurity showed increased retention times on the Phenyl-Hexyl column due to the additive retention effects of hydrophobic dispersion combined with strong dipole and
π−π
interactions.
Conclusion
For the purity assessment of synthesized (5-Bromo-2-methoxy-4-methylphenyl)methanol, standard C18 columns are insufficient for resolving critical positional isomers. Upgrading to a Phenyl-Hexyl stationary phase and utilizing Methanol as the organic modifier provides the necessary orthogonal selectivity (
π−π
and dipole interactions) to achieve baseline resolution. Implementing this optimized, self-validating methodology ensures high-confidence purity profiling necessary for downstream drug development and rigorous organic synthesis validation.
References[1] Element Lab Solutions. HPLC Method Development Kit: Where to Start? Source: elementlabsolutions.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoZ1TKMnNItkd0rmHBcGAhW4KOuRKZwBVvIuyYStyHcmgYmhg8T_oqgRKPhYjgFCV6c6GtV8in8KHhwgIRpbMyi9wB7nk_Yhtvcauc8nTX2DCr68KQC0oG-lJHLHgpZxsdTFvLW3doHxBxjjlyBqP0OqMCB3J40y_ATnIaXTAhaytb0KK1enzdabt0GmDiSfGzQyRok3CPa5MC[3] Benchchem. Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKBNoZ-R15cD3Md6a3lgNbd-jg9rQGBg24fK1P6eQocFEiOwKEiv3D_iin3vlSsNn1gKWaxq7cIxNAqS5E1aqbMOFptQIIcLGcvqbEiSlSu3nDfXtbgYF7ItAXvBJIg741z2Ko0MKfQPusieh9RI-0D_Xl3uDEMXXxMGEIf_O9oZcMKf3GJHHobA5MmL2wemVGtHHM0iqJjj30xc1f5iR8oJOMGRjnsp9c9BnKQbc49koUMzQt1YfX[2] Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Source: agilent.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVEFZoAk3ae9VmvHappyO3xM6R7PwgTpOK4cjjNrkSn5KlliC8F-vzrAEWqwIYHQNFHUnchVD87R4V0hmSwkxVQTNxqffQMtfBuo_aHbMSiVjrN25TbFABUTcGE9az20dBpqnJxjgLtFLF66wxSOSgm8jGAG5e1w_Csg==
A Comparative Guide to High-Resolution Mass Spectrometry Analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. (5-Bromo-2-met...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. (5-Bromo-2-methoxy-4-methylphenyl)methanol and its derivatives represent a class of substituted aromatic compounds with potential applications as intermediates in the synthesis of biologically active molecules. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and characterization of such compounds. This guide provides a comparative analysis of HRMS methodologies for (5-Bromo-2-methoxy-4-methylphenyl)methanol, offering insights into experimental design, data interpretation, and the selection of appropriate instrumentation.
The Imperative of High Resolution and Accurate Mass
High-Resolution Mass Spectrometry (HRMS) distinguishes itself from nominal mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within 5 parts per million (ppm)[]. This accuracy is crucial for determining the elemental composition of a molecule, a fundamental step in its identification. For a molecule like (5-Bromo-2-methoxy-4-methylphenyl)methanol, with the molecular formula C₉H₁₁BrO₂, the theoretical monoisotopic mass of its protonated form, [M+H]⁺, can be calculated with a high degree of certainty.
The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ⁷⁹Br)[2][3]. Online tools and software can be used for this calculation[2][4][5][6].
The Distinctive Isotopic Signature of Bromine
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks of roughly equal intensity separated by approximately 2 Da for any ion containing a single bromine atom. This "A+2" pattern is a definitive indicator of the presence of bromine in an unknown compound. Specialized calculators can simulate this isotopic distribution[5][7][8][9].
Comparative Analysis of HRMS Platforms: TOF vs. Orbitrap
The two most prevalent high-resolution mass analyzers in modern analytical laboratories are Time-of-Flight (TOF) and Orbitrap. The choice between these platforms often depends on the specific analytical requirements of the study.
Feature
Time-of-Flight (TOF)
Orbitrap
Principle
Measures the time it takes for ions to travel a fixed distance.
Traps ions in an electrostatic field and measures their orbital frequency.
Resolution
Typically provides high resolution (e.g., >20,000 FWHM).
Offers very high to ultra-high resolution (e.g., >60,000 up to >240,000 FWHM).
Mass Accuracy
Excellent, typically <5 ppm with external calibration.
Excellent, typically <3 ppm with internal or external calibration.
Scan Speed
Very fast, suitable for fast chromatography.
Generally slower, though modern instruments have improved speeds.
Dynamic Range
Good, with a wide in-spectrum dynamic range.
Can be limited in intrascan dynamic range due to space-charge effects.
Cost
Generally lower initial cost compared to Orbitrap.
Higher initial investment.
Suitability for (5-Bromo-2-methoxy-4-methylphenyl)methanol
Well-suited for routine identification and quantification due to its speed and robustness. The resolution is sufficient to resolve the isotopic pattern of the target molecule and its fragments.
Ideal for complex mixture analysis where high resolving power is needed to separate isobars. The high mass accuracy provides greater confidence in elemental composition determination.
Fragmentation Analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol
Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation. By isolating the precursor ion and inducing fragmentation, a characteristic fragmentation pattern is generated, providing insights into the molecule's structure. For (5-Bromo-2-methoxy-4-methylphenyl)methanol, fragmentation is expected to occur at the benzylic alcohol and methoxy functional groups.
Alcohols commonly fragment via α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule)[10][11]. The methoxy group can be lost as a methyl radical or formaldehyde. The bromine atom is likely to be retained on the aromatic ring in the major fragments.
Below is a DOT script illustrating a plausible fragmentation pathway for the protonated molecule.
Proposed fragmentation of (5-Bromo-2-methoxy-4-methylphenyl)methanol.
Experimental Protocol: LC-HRMS Analysis
This section provides a general workflow for the analysis of (5-Bromo-2-methoxy-4-methylphenyl)methanol and its derivatives using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).
Sample Preparation
Standard Solution: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Working Solutions: Prepare serial dilutions of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Matrix Samples: For analysis in complex matrices (e.g., plasma, reaction mixtures), perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
Liquid Chromatography
Column: A reversed-phase C18 column is a suitable starting point for the separation of moderately polar aromatic compounds.
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid aids in the protonation of the analyte in positive ion mode.
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.
Injection Volume: 1-10 µL.
High-Resolution Mass Spectrometry
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
Scan Mode:
Full Scan: Acquire data in full scan mode to obtain the accurate mass of the precursor ion and observe its isotopic pattern. A mass range of m/z 100-500 would be appropriate.
Data-Dependent MS/MS (dd-MS²): Set the instrument to trigger MS/MS scans on the most intense ions from the full scan to obtain fragmentation data.
Key MS Parameters:
Capillary Voltage: ~3-4 kV
Source Temperature: ~120-150 °C
Desolvation Gas Flow and Temperature: Optimize based on the instrument and flow rate.
Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
The following diagram outlines the general LC-HRMS workflow.
A general workflow for the LC-HRMS analysis of small molecules.
Analysis of Derivatives
The analytical approach described above can be readily adapted for the derivatives of (5-Bromo-2-methoxy-4-methylphenyl)methanol. Modifications to the parent structure will result in predictable shifts in the accurate mass and may introduce new fragmentation pathways.
Esterification or Etherification of the Hydroxyl Group: This will increase the mass of the molecule by the mass of the added group. The fragmentation pattern will likely change, with the loss of the ester or ether group becoming a prominent fragmentation pathway.
Substitution on the Aromatic Ring: Addition of other functional groups will alter the accurate mass and may influence the fragmentation of the ring.
Demethylation of the Methoxy Group: This would result in a phenol derivative, with a decrease in mass by 14.01565 Da (CH₂). The fragmentation would then be characteristic of a brominated hydroxyphenylmethanol.
For each derivative, it is essential to calculate the new theoretical accurate mass and predict the likely fragmentation pathways to guide the data analysis.
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the definitive characterization of (5-Bromo-2-methoxy-4-methylphenyl)methanol and its derivatives. The combination of accurate mass measurement, the distinctive isotopic pattern of bromine, and detailed fragmentation analysis provides a high degree of confidence in structural assignments. While both TOF and Orbitrap platforms are well-suited for this task, the choice of instrument may be guided by specific needs such as sample complexity and desired throughput. The methodologies outlined in this guide provide a robust framework for researchers in the pharmaceutical sciences to approach the analysis of this and similar classes of compounds, ensuring data of the highest quality and integrity.
References
MS Wil. Isotope pattern calculator EnviPat. [Link]
R Discovery. (1986, December 1). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter. [Link]
PMC. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]
BioChemCalc. Exact Mass Calculator | Fast & Free. [Link]
AMERICAN ELEMENTS. (4-Bromo-3-methoxyphenyl)methanol. [Link]
University of Missouri, Mass Spectrometry Facility. Calculating Exact Masses. [Link]
PMC. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. [Link]
WSEAS US. Reinforcing the Concept of Calculating Isotope Pattern Using Theoretical Isotope Generator (TIG). [Link]
New Food Magazine. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]
Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]
PubMed. (2020, September 10). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. [Link]
LCGC. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. [Link]
University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]
ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
PubMed. (2001, September 15). A gas chromatography/high-resolution mass spectrometry (GC/HRMS) method for determination of polybrominated diphenyl ethers in fish. [Link]
ResearchGate. (2025, August 6). Quantitative Estimation of Brominated Compounds for Restriction of Hazardous Substances (RoHS) Present in Computer Key Board Switches (CKBS) Using Gas Chromatography–Mass Spectrometry. [Link]
YouTube. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols. [Link]
Office of Justice Programs. (2021, December 10). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
Operational Guide: Proper Disposal and Thermal Destruction of (5-Bromo-2-methoxy-4-methylphenyl)methanol As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and scale-u...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Disposal and Thermal Destruction of (5-Bromo-2-methoxy-4-methylphenyl)methanol
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and scale-up of halogenated intermediates do not become environmental liabilities. (5-Bromo-2-methoxy-4-methylphenyl)methanol (CAS: 1492320-95-2) is a highly valuable brominated building block in drug development ()[1]. However, its halogenated aromatic structure demands rigorous end-of-life management. Improper disposal—specifically low-temperature incineration—can trigger the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) ()[2].
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental guidelines and safeguarding laboratory personnel.
Mechanistic Rationale: The Chemistry of Halogenated Waste
Before executing a disposal protocol, one must understand the causality behind the operational rules:
The BTU Penalty: Halogenated organic compounds possess a significantly lower heating value (BTU) compared to non-halogenated solvents. Mixing brominated waste with standard organic waste dilutes the fuel value of the entire waste stream, forcing disposal facilities to consume supplemental fuel to maintain the necessary kiln temperatures ()[3].
Dioxin/Furan Formation: Thermal decomposition of brominated aromatics between 400°C and 800°C provides the perfect thermodynamic window for the condensation of gas-phase precursors into PBDDs and PBDFs. Complete destruction requires temperatures exceeding 1000°C ()[2].
Corrosive Byproducts: High-temperature destruction successfully cleaves the C-Br bond, but it generates hydrogen bromide (HBr) and elemental bromine (Br2) gases, which must be neutralized via wet scrubbing systems in the incinerator's flue gas pathway ()[4].
Quantitative Waste Segregation Guidelines
To optimize disposal logistics and minimize costs, waste streams must be strictly profiled at the point of generation.
Waste Stream Category
Water Content
Halogen Content
Primary Disposal Method
Cost Impact
Halogenated Organic
< 20%
> 5%
High-Temp Incineration (>1000°C)
Baseline
Non-Halogenated Organic
< 20%
< 5%
Fuel Blending / Cement Kilns
Lower
Aqueous Waste
> 20%
Variable
Chemical Treatment / Carbon Absorption
Highest
Table 1: Waste Segregation Matrix for Laboratory Solvents.
Standard Operating Procedure (SOP): Disposal Methodology
Phase 1: Point-of-Generation Segregation
Verify Solvent Compatibility: Ensure the waste mixture containing (5-Bromo-2-methoxy-4-methylphenyl)methanol does not contain incompatible materials (e.g., strong oxidizers, inorganic bases, or organic peroxides).
Select the Receptacle: Use a high-density polyethylene (HDPE) or Teflon-lined container. Avoid standard metal cans, as trace HBr generation over time can cause structural corrosion.
Control Water Content: Maintain the water content of the halogenated waste stream below 20%. High water content disrupts the incineration process and categorizes the waste as aqueous, which requires a completely different, more expensive treatment pathway ()[5].
Labeling: Affix a hazardous waste label immediately. Explicitly list "(5-Bromo-2-methoxy-4-methylphenyl)methanol" and the primary solvent. Check the "Halogenated Organic" box.
Validation Check: Confirm the waste container does not exhibit phase separation (indicating excess water) and that the pH of the organic layer remains neutral.
Phase 2: Spill Response and Containment
Isolate the Area: In the event of a solid or solution spill, immediately secure the perimeter and eliminate ignition sources if flammable carrier solvents are present.
Apply Inert Absorbent: Do NOT use combustible materials like sawdust or paper towels. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial silica-based spill kit.
Mechanical Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or bucket.
Integration into Waste Stream: Treat the collected spill debris as solid halogenated waste. Do not mix it with liquid halogenated waste to prevent unpredictable phase separations.
Validation Check: Ensure the spill area reads 0 ppm on a photoionization detector (PID) before resuming normal laboratory operations.
Phase 3: Preparation for Commercial Destruction
Volume Management: Never fill liquid waste containers beyond 75% capacity. This headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures ()[5].
Vendor Profiling: Transfer the waste to a licensed hazardous waste contractor. Specify that the waste contains a brominated aromatic compound so the vendor routes it to a facility equipped with a rotary kiln and acid-gas scrubbers.
Validation Check: Verify the hazardous waste manifest explicitly states "Brominated Aromatic - Requires High-Temp Incineration" to prevent accidental routing to a low-temperature cement kiln.
When auditing your hazardous waste vendor, ensure their RCRA-permitted kilns meet the following operational parameters for brominated organics.
Parameter
Required Specification
Mechanistic Purpose
Primary Chamber Temperature
> 1000°C
Ensures complete thermal cleavage of the C-Br bond.
Residence Time
> 2.0 Seconds
Prevents the survival of gas-phase PBDD/PBDF precursors.
Flue Gas Treatment
Wet Scrubber (Alkaline)
Neutralizes HBr and Br2 gases into benign bromide salts.
Cooling Profile
Rapid Quench (< 200°C instantly)
Prevents de novo synthesis of dioxins in the cooling zone.
Table 2: Optimal Incineration Parameters for Brominated Organics.
Operational Workflow Diagram
Workflow for the segregation, storage, and thermal destruction of brominated organic waste.
References
U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste". Source: EPA.gov. URL:[Link]
American Chemical Society (ACS). "PBCDD and PBCDF from Incineration of Waste-Containing Brominated Flame Retardants". Source: Environmental Science & Technology. URL: [Link]
Aerosol and Air Quality Research (AAQR). "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review". Source: AAQR. URL: [Link]